molecular formula C28H33N5O2S B1684018 AZD4877 CAS No. 1176760-49-8

AZD4877

Cat. No.: B1684018
CAS No.: 1176760-49-8
M. Wt: 503.7 g/mol
InChI Key: SMFXSYMLJDHGIE-UHFFFAOYSA-N
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Description

AZD4877 has been used in trials studying the treatment of NHL, Tumors, Cancer, Lymphoma, and Neoplasms, among others.
KSP Inhibitor this compound is a synthetic kinesin spindle protein (KSP) inhibitor with potential antineoplastic activity. This compound selectively inhibits microtubule motor protein KSP (also called kinesin-5 or Eg5), which is essential for the formation of bipolar spindles and the proper segregation of sister chromatids during mitosis. Inhibition of KSP results in an inhibition of mitotic spindle assembly, activation of the spindle assembly checkpoint, induction of cell cycle arrest during the mitotic phase, thereby causing cell death in tumor cells that are actively dividing. Because KSP is not involved in postmitotic processes, such as neuronal transport, this compound may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.
AZD-4877 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Properties

IUPAC Name

N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2S/c1-18(2)24(32(16-8-15-29)27(34)22-13-11-19(3)12-14-22)25-30-26-23(20(4)31-36-26)28(35)33(25)17-21-9-6-5-7-10-21/h5-7,9-14,18,24H,8,15-17,29H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFXSYMLJDHGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C(=NS3)C)C(=O)N2CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026070
Record name AZD-4877
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Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176760-49-8
Record name AZD 4877
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176760498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4877
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-4877
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-4877
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ORU63E06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AZD4877

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4877 is a potent, selective, small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end–directed microtubule motor protein essential for the formation of a bipolar spindle during the M-phase of the cell cycle.[1][2] By inhibiting KSP, this compound induces mitotic arrest, which subsequently leads to apoptosis in actively dividing cells.[3][4] This mechanism offers a targeted approach to cancer therapy, specifically aimed at proliferating tumor cells while sparing non-dividing cells, potentially reducing side effects like neurotoxicity that are common with tubulin-targeting agents.[1][5] This guide details the molecular mechanism of this compound, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and provides visualizations of the associated biological pathways and workflows.

Introduction to the Target: Kinesin Spindle Protein (Eg5)

The Kinesin Spindle Protein (KSP), encoded by the KIF11 gene, is a member of the kinesin-5 family of motor proteins. Its primary function is to establish and maintain the bipolar mitotic spindle, a critical structure for the accurate segregation of sister chromatids during mitosis.[1][2] KSP achieves this by crosslinking antiparallel microtubules and pushing the two centrosomes apart. Inhibition of KSP's ATPase activity prevents centrosome separation, resulting in the collapse of the nascent bipolar spindle and the formation of a characteristic "monoaster" (a monopolar spindle).[4][5] This activates the spindle assembly checkpoint, arresting the cell in mitosis and ultimately triggering apoptosis.[2] Because KSP is primarily expressed and active during mitosis, it represents an attractive target for anticancer therapies.[6]

Core Mechanism of Action of this compound

This compound functions as a highly potent and selective inhibitor of KSP. Its mechanism can be broken down into the following key steps:

  • Selective Binding and Inhibition: this compound binds to an allosteric pocket on the KSP motor domain. This binding inhibits the ATPase activity of KSP, which is necessary for its motor function along microtubules.[7] The high selectivity of this compound for KSP minimizes off-target effects, particularly those related to other kinesins involved in vital cellular processes like neuronal transport.[1][5]

  • Disruption of Mitotic Spindle Formation: The inhibition of KSP's motor function directly prevents the separation of centrosomes.[4] This leads to the formation of monopolar spindles, or "monoasters," where chromosomes are arranged in a rosette around a single spindle pole instead of aligning at a metaphase plate between two poles.[5]

  • Mitotic Arrest: The presence of improperly attached chromosomes and a monopolar spindle activates the spindle assembly checkpoint (SAC). This checkpoint halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4] This selective killing of rapidly dividing cells forms the basis of this compound's antitumor activity.

Signaling Pathway Visualization

The following diagram illustrates the role of KSP in the cell cycle and the impact of this compound inhibition.

AZD4877_Mechanism cluster_CellCycle Cell Cycle Progression cluster_KSP KSP (Eg5) Function G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry KSP KSP/Eg5 Motor Protein Prophase->KSP Required during Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Arrest Mitotic Arrest (SAC Activation) Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosomes Centrosome Separation KSP->Centrosomes Drives Monoaster Monoaster Formation KSP->Monoaster Inhibition leads to Spindle Bipolar Spindle Formation Centrosomes->Spindle Spindle->Metaphase Enables This compound This compound This compound->KSP Inhibits Monoaster->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Mechanism of this compound action on the cell cycle.

Quantitative Data Summary

This compound has been evaluated in numerous preclinical and clinical studies. The key quantitative findings are summarized below.

Table 1: In Vitro Potency of this compound
ParameterValueCell Line/SystemReference
IC₅₀ (KSP ATPase)2 nMEnzyme Assay[3][7][8]
Cell Growth InhibitionPotentBroad panel of solid and hematological tumor cell lines[4]
Apoptosis Induction10 nM (24-48h)Human bladder cancer cells[3]
Table 2: Pharmacokinetic & Clinical Trial Data for this compound
ParameterValuePopulation/StudyReference
Elimination Half-Life (T₁/₂)~16 hoursPatients with solid tumors/lymphoma (at MTD)[9]
Half-Life (T₁/₂)3.5 hoursHans Wistar rats (6 mg/kg IV)[3]
Maximum Tolerated Dose (MTD)11 mgPatients with solid tumors/lymphoma (IV on days 1, 4, 8, 11 of 21-day cycle)[9]
Maximum Tolerated Dose (MTD)16 mg/dayPatients with refractory AML (IV infusion for 3 consecutive days of a 2-week schedule)[5]
Dose-Limiting ToxicitiesNeutropenia, Stomatitis, HyperbilirubinemiaPhase I/II clinical trials[5][9]
Clinical EfficacyLimitedPatients with refractory AML and advanced urothelial cancer[5][10]
Pharmacodynamic EvidenceMonoaster formation in PBMCsObserved at nearly all dose levels in patients[5][9]

PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

KSP ATPase Activity Assay (In Vitro)
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of KSP.

  • Methodology:

    • Recombinant human KSP motor domain is purified.

    • The assay is performed in a buffer containing microtubules, ATP, and a phosphate detection reagent (e.g., Malachite Green).

    • This compound is serially diluted and added to the reaction mixture.

    • The reaction is initiated by adding ATP.

    • The rate of ATP hydrolysis (inorganic phosphate release) is measured spectrophotometrically over time.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Proliferation Assay
  • Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of this compound concentrations for a defined period (e.g., 72 hours).

    • Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Absorbance or luminescence is read using a plate reader.

    • Results are normalized to vehicle-treated controls to determine the percentage of cell growth inhibition.

Immunofluorescence for Mitotic Spindle Analysis
  • Objective: To visualize the effect of this compound on mitotic spindle morphology.

  • Methodology:

    • Cells are grown on coverslips and treated with this compound or a vehicle control for a specified time (e.g., 16-24 hours).

    • Cells are fixed with paraformaldehyde or cold methanol.

    • Cells are permeabilized with a detergent (e.g., Triton X-100).

    • Non-specific binding is blocked using bovine serum albumin (BSA).

    • Cells are incubated with primary antibodies against α-tubulin (to stain microtubules) and pericentrin or γ-tubulin (to stain centrosomes).

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • DNA is counterstained with DAPI.

    • Coverslips are mounted, and images are acquired using a fluorescence or confocal microscope to identify and quantify monoaster formation.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating a KSP inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro / Cellular Characterization cluster_invivo In Vivo / Preclinical Models cluster_clinical Clinical Trials enz_assay Biochemical Assay (KSP ATPase Inhibition) cell_via Cell Viability Assays (Broad Cancer Panel) enz_assay->cell_via Confirms Cellular Activity spindle Immunofluorescence (Monoaster Formation) cell_via->spindle Elucidates Phenotype pk Pharmacokinetics (PK) (Rat/Mouse Models) cell_via->pk Informs Dosing facs Flow Cytometry (Cell Cycle Arrest - G2/M) spindle->facs Quantifies Arrest wb Western Blot (Apoptosis Markers - Cleaved PARP) facs->wb Confirms Cell Death xenograft Xenograft Efficacy Models (Tumor Growth Inhibition) pk->xenograft pd Pharmacodynamics (PD) (Monoasters in Tumor/PBMCs) pd->xenograft phase1 Phase I (Safety, MTD, PK/PD) xenograft->phase1 Provides Rationale for phase2 Phase II (Efficacy in Target Population) phase1->phase2

Caption: Standard preclinical to clinical workflow for this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of the mitotic motor protein KSP (Eg5). Its mechanism of action, centered on the disruption of bipolar spindle formation, leads to mitotic arrest and apoptosis specifically in proliferating cells.[3][5] This was confirmed in preclinical models and by pharmacodynamic evidence of monoaster formation in patient-derived cells.[4][5][9] However, despite a strong preclinical rationale and clear on-target activity, clinical trials of this compound in patients with refractory acute myeloid leukemia and advanced urothelial cancer were terminated due to a lack of efficacy, highlighting a potential disconnect between preclinical potency and clinical benefit for this class of agents.[5][7][10] These findings underscore the challenges in translating potent antimitotic agents into successful cancer therapies, likely due to a narrow therapeutic window.[5]

References

AZD4877: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4877 is a potent and selective synthetic inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein required for the formation of the bipolar mitotic spindle, a key structure in the segregation of chromosomes during cell division. By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles (monoasters) and subsequent apoptotic cell death in actively proliferating tumor cells. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction

The process of mitosis is a well-established target for cancer therapy. Traditional anti-mitotic agents, such as taxanes and vinca alkaloids, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their use is often associated with significant side effects, including neurotoxicity, due to the role of microtubules in neuronal function.[1] The discovery of mitotic kinesins, motor proteins that play essential roles in mitosis without being involved in post-mitotic neuronal processes, offered a promising avenue for developing novel anti-cancer agents with a potentially improved safety profile.[1]

Kinesin spindle protein (KSP) is a member of the kinesin-5 family and is essential for separating the centrosomes and establishing a bipolar spindle during the early stages of mitosis.[1][2] Inhibition of KSP leads to the formation of monopolar spindles, triggering the spindle assembly checkpoint and inducing apoptosis.[1][3] This specific role in cell division makes KSP an attractive target for cancer therapy. This compound emerged from a drug discovery program aimed at identifying potent and selective KSP inhibitors.[4]

Discovery and Lead Optimization

The discovery of this compound was the result of a structure-activity relationship (SAR) analysis of a series of novel KSP inhibitors.[4] The core of this compound is a thiazolopyrimidine heterocycle.[5] The chemical name for this compound is (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1][6]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide.[4] Through medicinal chemistry optimization, this compound was identified as a compound with excellent biochemical potency and pharmaceutical properties suitable for clinical development.[4]

Synthesis of this compound

The synthesis of this compound has been described in the Journal of Medicinal Chemistry, 2011, 54(19), 6734-50. The synthesis is a multi-step process. A detailed synthetic scheme is provided below.

DOT Script for the Synthesis of this compound:

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product A Thiazolopyrimidine core C Intermediate 1 A->C Step 1 B Side Chain Precursor B->C Step 2 D Intermediate 2 C->D Step 3 E This compound D->E Step 4

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound selectively inhibits the microtubule motor protein KSP (Eg5).[1] This inhibition disrupts the assembly of the mitotic spindle, a critical process for the proper segregation of sister chromatids during mitosis.[1] The consequence of KSP inhibition is the activation of the spindle assembly checkpoint, which leads to cell cycle arrest in the mitotic phase.[1] Prolonged mitotic arrest ultimately induces apoptosis in actively dividing tumor cells.[6] A key characteristic of KSP inhibition is the formation of "monoasters," which are monopolar spindles.[7] Because KSP is not involved in post-mitotic processes like neuronal transport, this compound is expected to have a lower likelihood of causing the peripheral neuropathy often associated with tubulin-targeting agents.[1][2]

DOT Script for the Signaling Pathway of this compound:

G This compound This compound KSP Kinesin Spindle Protein (KSP/Eg5) This compound->KSP Inhibition Monoaster Monoaster Formation This compound->Monoaster Induces Spindle Bipolar Spindle Formation KSP->Spindle Required for Mitosis Mitosis Spindle->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Leads to Monoaster->Mitosis Arrests

Caption: The signaling pathway of this compound leading to apoptosis.

Preclinical and Clinical Data

Preclinical Data

This compound has demonstrated potent activity in a range of preclinical models.

ParameterValueReference
IC50 (KSP ATPase) 2 nM[8]
In Vitro Activity Potent cell growth inhibition in various solid and hematological tumor cell lines[9]
In Vivo Activity Demonstrated activity in multiple tumor xenograft models, including primary bladder tumor explants and a Rituximab-insensitive non-Hodgkin's Lymphoma model[9]
Pharmacokinetics (Rat) T1/2: 3.5 h; CL: 36 mL/min/kg (6 mg/kg IV)[8]
Clinical Data

This compound has been evaluated in several Phase I and II clinical trials.

Table 1: Phase I Study in Solid Tumors and Lymphoma

ParameterValueReference
Maximum Tolerated Dose (MTD) 11 mg (administered on days 1, 4, 8, and 11 of a 21-day cycle)[3]
Dose-Limiting Toxicity Neutropenia[3]
Pharmacokinetics Exposure generally increased with dose; Mean elimination half-life of ~16 h at the MTD[3]
Pharmacodynamics Moderate correlation between plasma concentrations and monoaster formation in peripheral blood mononuclear cells (PBMCs)[3]

Table 2: Phase I/II Study in Refractory Acute Myeloid Leukemia (AML) (NCT00486265)

ParameterValueReference
Maximum Tolerated Dose (MTD) 16 mg/day (1-hour IV infusion on 3 consecutive days of a 2-week schedule)[4]
Dose-Limiting Toxicities Stomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesia syndrome[4]
Efficacy No complete or incomplete remissions observed[4]
Pharmacodynamics Evidence of monoaster formation in all but the 4 mg/day dose group[4]
Outcome Study terminated due to lack of efficacy[4]

Table 3: Phase II Study in Recurrent Advanced Urothelial Cancer (NCT00661609)

ParameterValueReference
Dosing Regimen 25 mg once-weekly for 3 weeks of each 4-week cycle[7]
Efficacy No objective responses in the first 20 evaluable patients; Overall, 1 confirmed partial response and 7 with stable disease out of 39 evaluable patients[6][7]
Pharmacokinetics (Cmax) Day 1: 138 ng/mL; Day 8: 144 ng/mL (geometric mean)[7]
Most Common Grade ≥3 TRAE Neutropenia[7]
Outcome Further development in urothelial cancer not planned due to limited efficacy[7]

Experimental Protocols

KSP ATPase Assay

The inhibitory activity of this compound on KSP ATPase activity can be measured using a biochemical assay. A typical protocol involves:

  • Reagent Preparation: Purified recombinant human KSP motor domain, microtubules, and ATP.

  • Reaction Setup: The assay is performed in a suitable buffer (e.g., phosphate-buffered saline) in a 96-well plate format.

  • Incubation: KSP enzyme, microtubules, and varying concentrations of this compound are pre-incubated. The reaction is initiated by the addition of ATP.

  • Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate produced. This can be done using a malachite green-based colorimetric assay.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

Monoaster Formation Assay

The formation of monoasters in cells treated with this compound is a key pharmacodynamic marker of its activity. A general protocol is as follows:

  • Cell Culture: Tumor cells are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Cells are fixed with a suitable fixative (e.g., paraformaldehyde).

    • Cells are permeabilized (e.g., with Triton X-100).

    • Cells are stained with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.

    • A fluorescently labeled secondary antibody is used for detection.

    • DNA is counterstained with a fluorescent dye (e.g., DAPI).

  • Microscopy and Analysis: Cells are visualized using a fluorescence microscope. The percentage of mitotic cells exhibiting a monoastral phenotype is quantified.

DOT Script for a General Experimental Workflow:

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials A KSP ATPase Assay B Cell Proliferation Assay A->B Potency C Monoaster Formation Assay B->C Cellular Mechanism D Xenograft Tumor Models C->D In Vivo Efficacy E Pharmacokinetic Analysis D->E Dosage & Exposure F Pharmacodynamic Analysis (Monoaster Formation) D->F Target Engagement G Phase I (Safety & MTD) E->G Dose Escalation F->G Proof of Mechanism H Phase II (Efficacy) G->H Recommended Dose

Caption: A typical experimental workflow for the evaluation of a KSP inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of KSP that demonstrated promising preclinical activity. Its mechanism of action, leading to mitotic arrest and apoptosis specifically in dividing cells, represented a rational approach to cancer therapy with a potential for reduced neurotoxicity compared to traditional anti-mitotic agents. However, despite clear evidence of target engagement in clinical trials, as demonstrated by the formation of monoasters, this compound showed limited clinical efficacy in patients with refractory AML and advanced urothelial cancer. These findings have contributed to the broader understanding of the therapeutic potential and challenges associated with KSP inhibitors in oncology.

References

AZD4877 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4877 is a potent and selective inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11. This protein plays an essential role in the formation of the bipolar mitotic spindle, a critical process for proper chromosome segregation during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death in proliferating cancer cells. Preclinical data demonstrates high potency against its primary target; however, a comprehensive public dataset on its broader off-target selectivity profile remains limited. This document provides a detailed overview of the known target selectivity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism of Action and Primary Target Potency

This compound selectively targets the motor domain of Eg5, a member of the kinesin-5 family.[1] This inhibition prevents the protein from performing its crucial function of separating duplicated centrosomes during the early stages of mitosis. The consequence of this inhibition is the formation of a monopolar spindle, which activates the spindle assembly checkpoint and ultimately leads to cell cycle arrest in mitosis and apoptosis.[2][3]

The potency of this compound against its primary target, Eg5, has been determined through biochemical assays.

TargetIC50 (nM)Assay Type
Eg5 (KSP) 2 Biochemical ATPase Assay

Table 1: Potency of this compound against its primary target, Eg5.[4]

Target Selectivity Profile

Experimental Protocols

Eg5 Inhibition Biochemical Assay (ATPase Assay)

The inhibitory activity of this compound on Eg5 is typically determined using a microtubule-activated ATPase assay. This assay measures the hydrolysis of ATP to ADP by the Eg5 motor domain in the presence of microtubules.

Protocol Outline:

  • Reagents:

    • Recombinant human Eg5 motor domain.

    • Paclitaxel-stabilized microtubules.

    • ATP (adenosine triphosphate).

    • A buffer system to maintain pH and ionic strength (e.g., PIPES, HEPES).

    • A detection system to measure ADP production or phosphate release (e.g., malachite green-based colorimetric assay or a coupled enzyme assay).

    • This compound at various concentrations.

  • Procedure: a. Pre-incubate the Eg5 enzyme with varying concentrations of this compound in the assay buffer. b. Initiate the reaction by adding microtubules and ATP. c. Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C). d. Stop the reaction (e.g., by adding EDTA or a strong acid). e. Measure the amount of ADP or inorganic phosphate produced. f. Plot the rate of ATP hydrolysis as a function of the inhibitor concentration. g. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Monoaster Formation Assay

This assay confirms the mechanism of action of this compound in a cellular context by observing the formation of monopolar spindles.

Protocol Outline:

  • Cell Culture:

    • Use a suitable cancer cell line that is actively proliferating (e.g., HeLa, HCT116).

    • Culture the cells in appropriate media and conditions.

  • Treatment: a. Seed the cells onto coverslips or in multi-well plates suitable for imaging. b. Treat the cells with a range of concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). c. Include a vehicle control (e.g., DMSO).

  • Immunofluorescence Staining: a. Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol). b. Permeabilize the cells (e.g., with Triton X-100). c. Block non-specific antibody binding. d. Incubate with primary antibodies against components of the mitotic spindle and chromosomes (e.g., anti-α-tubulin to visualize microtubules and DAPI to stain DNA). e. Incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each concentration of this compound.

Signaling Pathways and Experimental Workflows

Eg5 Signaling Pathway in Mitosis

Eg5_Pathway cluster_prophase Prophase cluster_inhibition Inhibition by this compound Duplicated_Centrosomes Duplicated Centrosomes Eg5 Eg5 Motor Protein Duplicated_Centrosomes->Eg5 pushes apart Bipolar_Spindle_Formation Bipolar Spindle Formation Eg5->Bipolar_Spindle_Formation drives This compound This compound Eg5->this compound Inhibited_Eg5 Inhibited Eg5 This compound->Inhibited_Eg5 inhibits Inhibited_Eg5->Bipolar_Spindle_Formation prevents Monoastral_Spindle Monoastral Spindle Inhibited_Eg5->Monoastral_Spindle Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Eg5 Pathway and Inhibition by this compound.

Experimental Workflow for Target Selectivity Profiling

Selectivity_Workflow Start Start: Compound this compound Biochemical_Assay Primary Target Assay (Eg5 ATPase Assay) Start->Biochemical_Assay Kinase_Panel Broad Kinase Selectivity Panel Start->Kinase_Panel Cell_Based_Assay Cell-Based Phenotypic Assay (Monoaster Formation) Start->Cell_Based_Assay IC50_Eg5 Determine IC50 for Eg5 Biochemical_Assay->IC50_Eg5 Data_Analysis Data Analysis and Selectivity Profile Generation IC50_Eg5->Data_Analysis Off_Target_IC50 Determine IC50 for Off-Targets Kinase_Panel->Off_Target_IC50 Off_Target_IC50->Data_Analysis Phenotype_Confirmation Confirm On-Target Effect Cell_Based_Assay->Phenotype_Confirmation Phenotype_Confirmation->Data_Analysis

Caption: Workflow for this compound Selectivity Profiling.

Conclusion

This compound is a well-characterized, potent inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to the formation of monoastral spindles and subsequent apoptosis, is a direct consequence of its on-target activity. While preclinical studies have established its high potency for Eg5, a publicly available, comprehensive off-target selectivity profile is lacking. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize inhibitors of this class. Further research would be necessary to fully elucidate the broader selectivity of this compound and the potential for any off-target effects.

References

AZD4877: A Technical Overview of a Kinesin Spindle Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: AZD4877 is a potent, synthetic small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a microtubule motor protein exclusively expressed in mitosis, where it plays a critical role in establishing a bipolar spindle by separating centrosomes.[2][4] By selectively inhibiting the ATPase activity of KSP, this compound prevents proper spindle formation, leading to the characteristic formation of monopolar spindles ("monoasters"), mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells.[1][5][6][7] Developed as a potential antineoplastic agent, this compound was investigated in both solid and hematological malignancies. Its targeted mechanism offered a theoretical advantage over traditional tubulin-targeting antimitotics by potentially avoiding neurotoxicity associated with postmitotic neuronal processes.[2][5] Despite promising preclinical activity and clear evidence of on-target activity in clinical trials, the development of this compound was ultimately halted due to insufficient clinical efficacy.[5][8][9] This document provides a comprehensive technical overview of this compound's function, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of its mechanism and evaluation workflow.

Core Mechanism of Action

This compound functions as a selective, allosteric inhibitor of KSP (Eg5).[3][8] Eg5 is essential for the formation of the bipolar mitotic spindle, a structure required for the correct segregation of sister chromatids during mitosis.[2] The protein utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell.

Inhibition of Eg5's ATPase function by this compound disrupts this process.[4][8] Without functional Eg5, the centrosomes fail to separate, resulting in the collapse of the nascent spindle into a monopolar structure known as a monoaster.[5][7] This aberrant formation activates the spindle assembly checkpoint, causing a prolonged cell cycle arrest in mitosis, which ultimately triggers the apoptotic cell death pathway.[2][3] Because KSP's role is confined to mitosis, this compound's cytotoxic effects are specific to proliferating cells.[5]

AZD4877_Mechanism cluster_mitosis Mitosis (Prophase/Prometaphase) cluster_inhibition Mechanism of Inhibition Centrosome_Duplication Duplicated Centrosomes KSP_Eg5 KSP (Eg5) Motor Protein (ATPase Activity) Centrosome_Duplication->KSP_Eg5 requires Spindle_Poles Bipolar Spindle Formation KSP_Eg5->Spindle_Poles drives Monoaster Monoaster Formation KSP_Eg5->Monoaster leads to Chromosome_Segregation Chromosome Segregation Spindle_Poles->Chromosome_Segregation Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division This compound This compound Inhibition This compound->Inhibition Inhibition->KSP_Eg5 Mitotic_Arrest Mitotic Arrest (Spindle Checkpoint) Monoaster->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Action of this compound on the Mitotic Cell Cycle.

Quantitative Data Summary

The activity of this compound has been quantified through in vitro assays, preclinical pharmacokinetic studies, and human clinical trials.

Table 1: In Vitro Inhibitory Activity
ParameterTarget/Cell LineValueAssay TypeReference(s)
IC₅₀ KSP (Eg5) ATPase Activity2 nMMalachite Green Assay[1][6][8][10][11]
IC₅₀ COLO 205 Cell Line2 µMMTS/PMS Assay (72h)[1]
Table 2: Preclinical Pharmacokinetic Parameters
SpeciesDoseT₁/₂ (Half-life)CL (Clearance)Reference(s)
Rat (Hans Wistar)6 mg/kg (single IV)3.5 h36 mL/min/kg[1][10]
Table 3: Human Pharmacokinetic Parameters
Clinical Trial PhaseDosing ScheduleParameterValueReference(s)
Phase I (Solid/Lymphoid)11 mg (MTD) on days 1, 4, 8, 11 of 21-day cycleMean Elimination T₁/₂~16 h[12]
Phase I (Solid Tumors)Twice-weeklyEstimated T₁/₂7 - 21 h[13]
Phase II (Urothelial)25 mg weekly (3 of 4 wks)Geometric Mean Cₘₐₓ (Day 1)138 ng/mL[14]
Phase II (Urothelial)25 mg weekly (3 of 4 wks)Geometric Mean Cₘₐₓ (Day 8)144 ng/mL[14]
Table 4: Summary of Key Clinical Trial Results
PhaseIndication(s)MTDDose-Limiting Toxicity (DLT)Efficacy OutcomeReference(s)
Phase I/II Refractory Acute Myeloid Leukemia (AML)16 mg/dayStomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesiaNo CR or CRi; study terminated for lack of efficacy[5]
Phase I Solid Tumors & Lymphoma11 mg/doseNeutropeniaPharmacodynamic target inhibition confirmed[12][13]
Phase II Advanced Urothelial Cancer25 mg/weekNeutropeniaNo objective responses in first 20 patients; study halted[14]

Experimental Protocols

Detailed methodologies are crucial for interpreting the data and replicating findings. Below are protocols for key experiments used to characterize this compound.

KSP (Eg5) ATPase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic function of its target.

  • Objective: To determine the IC₅₀ value of this compound against KSP's ATPase activity.

  • Methodology (Malachite Green Assay):

    • Reagents: Recombinant human KSP motor domain, microtubules, ATP, malachite green reagent, and varying concentrations of this compound.

    • Procedure: The KSP enzyme is incubated with microtubules in a reaction buffer.

    • This compound is added at a range of concentrations and pre-incubated with the enzyme-microtubule mixture.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow for ATP hydrolysis.

    • The reaction is quenched, and the malachite green reagent is added. This reagent forms a colored complex with the free phosphate released from ATP hydrolysis.

    • The absorbance is measured using a spectrophotometer (e.g., at 650 nm).

    • The amount of phosphate released is proportional to KSP ATPase activity. Data are plotted as percent inhibition versus drug concentration to calculate the IC₅₀.[11]

Cell-Based Proliferation Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.

  • Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI₅₀/IC₅₀).

  • Methodology (MTS/PMS Assay):

    • Cell Culture: Cancer cells (e.g., COLO 205) are seeded into 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

    • Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, combined with the electron coupling reagent PMS (phenazine methosulfate), is added to each well.

    • Incubation: The plates are incubated for 1-4 hours. Metabolically active (viable) cells reduce the MTS tetrazolium compound into a colored formazan product.

    • Data Acquisition: The absorbance of the formazan product is measured at 490 nm.

    • Analysis: The absorbance is directly proportional to the number of viable cells. Results are normalized to untreated controls to determine the percentage of cell growth inhibition and calculate the IC₅₀.[1]

Pharmacodynamic (PD) Monoaster Formation Assay

This assay provides in vivo proof of mechanism by detecting the characteristic cellular phenotype induced by KSP inhibition.

  • Objective: To confirm target engagement of this compound in patients by quantifying monoaster formation in peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Sample Collection: Whole blood samples are collected from patients at baseline (pre-dose) and at specified time points after this compound infusion (e.g., 6, 8, and 24 hours).[5][12]

    • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Vacutainer CPTs).

    • Slide Preparation: The isolated PBMCs are washed, and a cell suspension is centrifuged onto glass slides (cytospin) and then air-dried.

    • Immunofluorescence Staining: Slides are fixed and stained with antibodies to visualize key mitotic structures. This typically includes an anti-α-tubulin antibody (to visualize microtubules and the spindle) and a nuclear counterstain like DAPI (to visualize chromosomes).

    • Microscopy and Analysis: Slides are examined under a fluorescence microscope. Mitotic cells are identified, and the percentage of cells exhibiting a monoastral spindle phenotype is quantified. An increase in the percentage of monoasters post-dose compared to baseline indicates pharmacodynamic activity of the drug.[5]

Logical & Experimental Workflow Visualization

The development and evaluation of a targeted inhibitor like this compound follows a logical progression from biochemical characterization to clinical assessment.

AZD4877_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochem Biochemical Assay (KSP ATPase Inhibition) IC₅₀ Determination CellBased Cell-Based Assays (Proliferation, Apoptosis, Monoaster Formation) Biochem->CellBased InVivo In Vivo Models (Tumor Xenografts) Efficacy & Tolerability CellBased->InVivo PK_PD PK/PD Studies (Rat, Mouse) Dose, T₁/₂, Clearance InVivo->PK_PD Phase1 Phase I Trial (Safety, MTD, DLTs) PK & PD in Humans PK_PD->Phase1 IND Filing Phase2 Phase II Trial (Efficacy in Target Population) Response Rate Phase1->Phase2 Decision Go/No-Go Decision (Benefit vs. Risk) Phase2->Decision Termination Program Termination (Lack of Efficacy) Decision->Termination

Caption: Standard evaluation workflow for a targeted KSP inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of the KSP (Eg5) motor protein. Its mechanism of action, centered on the disruption of mitotic spindle formation, is highly specific to proliferating cells, leading to mitotic arrest and apoptosis. Preclinical studies demonstrated significant anti-tumor activity across a range of cancer models.[7][15] In clinical trials, this compound successfully demonstrated proof of mechanism through the dose-dependent formation of monoasters in patient PBMCs.[5][12] However, this on-target activity did not translate into sufficient clinical efficacy in trials for AML and advanced urothelial cancer, leading to the discontinuation of its development.[5][8][14] The story of this compound highlights a critical challenge in oncology drug development: translating potent, mechanism-based preclinical activity into a clinically meaningful therapeutic window and patient benefit.

References

AZD4877: A Technical Guide to its Effects on Mitotic Spindle Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD4877, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. It details the compound's mechanism of action, its quantifiable effects on cell mitosis, and the experimental protocols used to elucidate these effects.

Introduction: Targeting Mitosis with this compound

This compound is a synthetic small molecule that functions as a potent inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for cell division.[1][2] Unlike traditional anti-mitotic agents such as taxanes and vinca alkaloids which target microtubules directly, this compound offers a more specific mechanism of action.[2] By selectively inhibiting Eg5, an ATP-dependent motor protein required for the formation of a bipolar mitotic spindle, this compound disrupts the mechanical processes of mitosis.[2][3] This leads to a characteristic mitotic arrest, the formation of a "monopolar spindle" or "monoaster," and subsequent induction of apoptosis (programmed cell death) in actively dividing cells.[4][5][6] Its targeted action on proliferating cells makes it a subject of interest for cancer therapy, with the potential for a different side-effect profile compared to tubulin-targeting drugs, notably a lower likelihood of causing peripheral neuropathy.[1][2]

Mechanism of Action: Inhibition of Eg5 and Mitotic Catastrophe

The cell cycle is a tightly regulated process culminating in mitosis, where a cell divides into two identical daughter cells. A critical step in mitosis is the formation of the bipolar spindle, a microtubule-based structure that ensures the accurate segregation of sister chromatids.

  • Role of Eg5: The Eg5 protein is a plus-end-directed motor protein that plays an indispensable role in the early stages of mitosis. It functions by crosslinking and sliding antiparallel microtubules apart, which pushes the centrosomes away from each other to establish a bipolar spindle.[1][2]

  • This compound Intervention: this compound acts as a selective, allosteric inhibitor of Eg5.[7] It binds to a pocket on the motor domain that is distinct from the ATP- and microtubule-binding sites.[7]

  • Consequence of Inhibition: Inhibition of Eg5's motor activity by this compound prevents the outward push on the centrosomes.[2] As a result, the centrosomes fail to separate, and a normal bipolar spindle cannot form. Instead, microtubules radiate from the unseparated centrosomes, creating a monopolar spindle, often referred to as a monoaster.[2][5]

  • Cellular Response: The formation of this aberrant spindle structure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism.[1][3] This checkpoint halts the cell cycle in mitosis, preventing progression to anaphase.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cell death.[2][4][6]

AZD4877_Mechanism cluster_0 Normal Mitosis cluster_1 This compound Action Eg5_active Active Eg5 Motor Protein Centrosome_sep Centrosome Separation Eg5_active->Centrosome_sep Eg5_inhibited Inhibited Eg5 Bipolar_spindle Bipolar Spindle Formation Centrosome_sep->Bipolar_spindle Chromosome_seg Correct Chromosome Segregation Bipolar_spindle->Chromosome_seg Cell_division Successful Cell Division Chromosome_seg->Cell_division This compound This compound This compound->Eg5_inhibited Inhibits Monoaster Monopolar Spindle (Monoaster) Formation Eg5_inhibited->Monoaster Leads to SAC_activation Spindle Assembly Checkpoint Activation Monoaster->SAC_activation Mitotic_arrest Mitotic Arrest SAC_activation->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: this compound mechanism of action pathway.

Quantitative Data Presentation

The potency and effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Potency of this compound

Target/Cell Line Assay Type IC₅₀ Value Reference
Eg5 Kinesin Protein Biochemical ATPase Assay 2 nM [4][8]

| COLO 205 (Colon Cancer) | Cell Growth (MTS/PMS) | 0.002 µM (2 nM) |[4] |

Table 2: Clinical Pharmacodynamics and Dosing of this compound

Study Population Dose Range Administered Key Pharmacodynamic Effect Maximum Tolerated Dose (MTD) Reference
Acute Myeloid Leukemia 2, 4, 7, 10, 13, 16, 18 mg/day Monoaster formation observed in all but the 4 mg/day group. 16 mg/day [2]
Solid Tumors & Lymphoma N/A (Dose-escalation) Moderate correlation between plasma concentration and monoaster formation in PBMCs. 11 mg [9]

| Advanced Urothelial Cancer | 25 mg (weekly for 3 of 4 weeks) | N/A (Efficacy study) | N/A |[10][11] |

Note: Despite showing clear pharmacodynamic evidence of target inhibition, this compound demonstrated a lack of clinical efficacy in several trials, and its development has been discontinued.[2][7][10]

Experimental Protocols

The characterization of this compound's effects relies on several key experimental methodologies.

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein, which is stimulated by microtubules.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 200 µM ATP).[12]

    • Reconstitute purified, recombinant human Eg5 protein to a working concentration (e.g., 60 nM).[12]

    • Prepare microtubules (MTs) by polymerizing tubulin and stabilizing with paclitaxel (e.g., 20 µM).[12]

    • Prepare a serial dilution of this compound in DMSO, then dilute further in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add Eg5 protein, microtubules, and the this compound dilution.[12]

    • Include controls: a positive control with a known Eg5 inhibitor (e.g., Monastrol) and a negative control with DMSO vehicle.[13][14]

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based kinase assay kit (e.g., ADP-Glo) or a colorimetric phosphate release assay.[12]

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

This method allows for the direct visualization of the mitotic spindle and chromosomes within cells to identify the formation of monoasters.

Immunofluorescence_Workflow Start Seed Cells on Coverslips Treat Treat with this compound (and controls) Start->Treat Fix Fix Cells (e.g., 4% Paraformaldehyde) Treat->Fix Permeabilize Permeabilize (e.g., 0.1% Triton X-100) Fix->Permeabilize Block Block Non-specific Sites (e.g., 10% Donkey Serum) Permeabilize->Block PrimaryAb Incubate with Primary Antibody (e.g., anti-α-tubulin) Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Fluorescent Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 StainDNA Counterstain DNA (e.g., DAPI or Hoechst) Wash2->StainDNA Mount Mount Coverslip on Slide StainDNA->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Experimental workflow for spindle analysis.
  • Cell Culture: Seed cells (e.g., HeLa, A549) onto sterile glass coverslips in a petri dish and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 10 nM) for a specified time (e.g., 24 hours).[4] Include a vehicle-treated control.

  • Fixation: Rinse cells with a physiological buffer (e.g., PHEM buffer) and fix with 4% paraformaldehyde in PHEM for 20 minutes at 37°C.[15]

  • Permeabilization: Wash the fixed cells and permeabilize the membranes with a detergent solution (e.g., 0.1% Triton X-100 in PHEM) for 5-10 minutes.[15]

  • Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., 10% boiled donkey serum in PHEM) for 1 hour at room temperature.[15]

  • Antibody Incubation:

    • Incubate with a primary antibody against a spindle component, typically mouse anti-α-tubulin, diluted in blocking buffer overnight at 4°C.[15][16]

    • Wash cells extensively.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[15]

  • DNA Staining and Mounting:

    • Wash cells to remove unbound secondary antibody.

    • Counterstain the DNA by incubating with a solution of DAPI (2 ng/ml) or Hoechst 33342.[15][17]

    • Rinse briefly and mount the coverslip onto a glass slide using an antifade mounting medium.[15]

  • Microscopy: Visualize the cells using a fluorescence microscope. Acquire images of the tubulin (spindle) and DAPI (chromosomes) channels. In this compound-treated cells, look for the characteristic phenotype of condensed chromosomes arranged in a sphere around a single microtubule aster (a monoaster).

This high-throughput method quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Flow_Cytometry_Workflow Start Culture and Treat Cells with this compound Harvest Harvest Cells (Trypsinize) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold Ethanol (70%) Wash->Fix Stain Stain with DNA Dye (e.g., Propidium Iodide + RNase) Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Model Model Data to Quantify Cell Cycle Phases Analyze->Model

Caption: Workflow for cell cycle analysis.
  • Cell Preparation: Culture cells in plates and treat with this compound and vehicle control for the desired time.

  • Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide).[17]

    • The staining solution should also contain RNase A to degrade double-stranded RNA, ensuring the dye only binds to DNA.[17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.[18] The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.

    • Collect data from at least 10,000-20,000 cells per sample.

  • Data Analysis:

    • Generate a histogram of DNA content (fluorescence intensity) versus cell count.

    • Cells in G0/G1 phase will have a 2N DNA content and form the first peak. Cells in G2/M phase will have a 4N DNA content and form the second peak. Cells in S phase will have an intermediate DNA content and will be found between the two peaks.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and calculate the percentage of cells in G0/G1, S, and G2/M. Treatment with this compound is expected to cause a significant accumulation of cells in the G2/M phase, indicative of mitotic arrest.

Conclusion

This compound is a well-characterized, potent inhibitor of the Eg5 kinesin. Its mechanism of action is centered on the disruption of mitotic spindle bipolarity, leading to the formation of monoasters, mitotic arrest, and apoptosis.[4][6] While preclinical data demonstrated clear target engagement and potent anti-cancer activity, this did not translate into sufficient clinical efficacy in the trials conducted.[2][10] Nevertheless, this compound remains a valuable tool compound for studying the intricacies of mitosis and the role of Eg5. The detailed protocols and data presented herein serve as a comprehensive guide for researchers investigating mitotic spindle dynamics and the development of novel anti-mitotic agents.

References

The Pharmacological Profile of AZD4877: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent, selective, and synthetic small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed microtubule motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[3] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles ("monoasters") and subsequent apoptotic cell death in actively dividing cells.[1][2][3] This targeted mechanism of action positions KSP inhibitors as a potential therapeutic strategy against various malignancies, with the prospect of a wider therapeutic window and reduced neurotoxicity compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound selectively targets the KSP motor protein, a member of the kinesin-5 family. KSP is an ATPase that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, a process crucial for the separation of centrosomes and the establishment of a bipolar spindle during prophase.

Inhibition of KSP's ATPase activity by this compound prevents centrosome separation, leading to the collapse of the nascent bipolar spindle and the formation of a monoastral spindle, where all chromosomes are arranged in a rosette around a single centrosome.[1][3] This aberrant mitotic configuration activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent aneuploidy. Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Signaling Pathway of this compound Action

AZD4877_Mechanism_of_Action cluster_mitosis Mitosis cluster_intervention Pharmacological Intervention cluster_outcome Cellular Outcome Centrosomes Duplicated Centrosomes BipolarSpindle Bipolar Spindle Formation Centrosomes->BipolarSpindle KSP (Eg5) Activity Centrosomes->BipolarSpindle ChromosomeSegregation Chromosome Segregation BipolarSpindle->ChromosomeSegregation CellDivision Successful Cell Division ChromosomeSegregation->CellDivision This compound This compound KSP_Inhibition KSP (Eg5) Inhibition This compound->KSP_Inhibition Monoaster Monoaster Formation KSP_Inhibition->Monoaster SAC Spindle Assembly Checkpoint (SAC) Activation Monoaster->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis e.g., via Cyclin B1/ Securin degradation and Caspase activation

Caption: Mechanism of action of this compound, leading to mitotic arrest and apoptosis.

Downstream of KSP inhibition and SAC activation, the degradation of key cell cycle proteins, including Cyclin B1 and Securin, is a critical step.[4][5] The anaphase-promoting complex/cyclosome (APC/C) is a key ubiquitin ligase that targets these proteins for proteasomal degradation, allowing for mitotic exit. The sustained SAC activation due to this compound treatment eventually leads to a state known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation, often becoming polyploid and subsequently undergoing apoptosis.[4] The induction of apoptosis is mediated through the activation of the intrinsic pathway, involving the activation of pro-apoptotic proteins and caspases.[3][6]

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the KSP ATPase with an IC50 of 2 nM.[2] It exhibits broad anti-proliferative activity across a diverse range of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Hematological Malignancies
DoHH2Non-Hodgkin's LymphomaData not available
Solid Tumors
A panel of bladder cancer cell linesBladder CancerSensitivity correlated with p63 expression[6]
Various solid tumor cell linesMultipleBroad activity reported[1]
In Vivo Efficacy

This compound has shown significant anti-tumor activity in various preclinical xenograft models.

Tumor ModelKey Findings
Primary Bladder Tumor ExplantsDemonstrated in vivo activity.[1]
Rituximab-insensitive Non-Hodgkin's Lymphoma (DoHH2T53)Showed anti-tumor efficacy.[1]
Rat Hollow Fiber ModelA single intravenous dose of 6 mg/kg or 12 mg/kg resulted in a significant reduction in cell viability and an increase in cleaved caspase 3 levels at 48 hours post-dose.[2]
Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have been conducted to evaluate the disposition of this compound.

SpeciesRouteDoseT½ (h)CL (mL/min/kg)
Wistar RatIV6 mg/kg3.536

T½: Half-life; CL: Clearance.[2]

Clinical Pharmacology

This compound has been evaluated in Phase I and II clinical trials in patients with various solid tumors and hematological malignancies.

Clinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been determined in patients from Phase I and II studies.

Study PopulationDoseCmax (ng/mL)T½ (h)
Refractory Acute Myeloid Leukemia[3]2-18 mg/day (IV infusion)Dose-dependent increaseNot dose-dependent
Advanced Urothelial Cancer[7]25 mg (weekly IV)Day 1: 138 (CV=75%) Day 8: 144 (CV=109%)~16 (at MTD in another study)[8]
Solid Tumors and Lymphoma[8]11 mg (MTD)Dose-dependent increase~16

Cmax: Maximum plasma concentration; T½: Half-life; MTD: Maximum Tolerated Dose; CV: Coefficient of Variation.

Safety and Tolerability

The most common dose-limiting toxicities (DLTs) and adverse events observed in clinical trials with this compound are summarized below.

Study PopulationMTDDose-Limiting ToxicitiesCommon Adverse Events (Grade 1/2 unless specified)
Refractory Acute Myeloid Leukemia[3]16 mg/dayStomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesia syndromeNot detailed in search results
Solid Tumors and Lymphoma[8]11 mgNeutropenia (Grade ≥3)Fatigue, nausea, neutropenia, dyspnea
Advanced Urothelial Cancer[7]-Not specifically definedNeutropenia (most common Grade ≥3), fatigue, leukopenia, constipation
Clinical Efficacy

Despite demonstrating target engagement through the formation of monoasters in peripheral blood mononuclear cells (PBMCs) of treated patients, this compound showed limited clinical efficacy in the evaluated patient populations.[3][7] In a Phase II study in patients with recurrent advanced urothelial cancer, no objective responses were observed in the first 20 evaluable patients, leading to the halt of enrollment.[7] Similarly, in a study on refractory acute myeloid leukemia, no complete or partial remissions were achieved.[3] Consequently, the clinical development of this compound was discontinued.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

General Protocol (based on common methodologies):

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in a complete cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Monoaster Formation Assay in PBMCs

Objective: To assess the pharmacodynamic effect of this compound by quantifying the formation of monoastral spindles in patient-derived peripheral blood mononuclear cells (PBMCs).

Protocol (adapted from a clinical trial methodology): [3]

  • Sample Collection: Collect whole blood samples from patients at baseline (pre-dose) and at specified time points after this compound infusion (e.g., 6-8 hours and 24 hours).

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell Spreading: Wash the isolated PBMCs and cytospin them onto glass slides.

  • Immunofluorescence Staining:

    • Fix the cells on the slides with a suitable fixative (e.g., methanol or paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

    • Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

    • Incubate the slides with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.

    • Wash the slides and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize the chromosomes.

  • Microscopy and Image Analysis:

    • Examine the slides using a fluorescence microscope.

    • Identify and count the number of cells exhibiting a monoastral spindle phenotype (a radial array of microtubules surrounding a single centrosome with condensed chromosomes).

    • Express the results as the number of monoasters per a certain number of cells (e.g., per 10,000 PBMCs).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

General Protocol (based on the DoHH2T53 lymphoma model mentioned in the literature): [1]

  • Cell Culture: Culture the DoHH2 human lymphoma cell line under appropriate conditions.

  • Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of DoHH2 cells (e.g., 5-10 x 10^6 cells in a suitable medium or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Randomize the mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle for administration (e.g., intravenous injection).

    • Administer this compound according to a predefined schedule (e.g., once daily, once weekly) and dose. The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and the body weight of the mice throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, time to tumor progression, or survival.

  • Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_Binding Target Binding Assay (KSP ATPase Inhibition) Cell_Viability Cell Viability Assays (IC50 Determination) Target_Binding->Cell_Viability Mechanism_Assays Mechanism of Action Assays (Monoaster Formation, Apoptosis) Cell_Viability->Mechanism_Assays PK_Studies Pharmacokinetic Studies (Rodent Models) Mechanism_Assays->PK_Studies Xenograft_Models Xenograft Efficacy Models (e.g., Bladder, Lymphoma) PK_Studies->Xenograft_Models Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies Phase_I Phase I Trials (Safety, MTD, PK) Toxicity_Studies->Phase_I Phase_II Phase II Trials (Efficacy, Safety) Phase_I->Phase_II

Caption: A typical preclinical to clinical development workflow for an anticancer agent like this compound.

Conclusion

This compound is a potent and selective inhibitor of KSP (Eg5) that demonstrated significant preclinical anti-tumor activity through the induction of mitotic arrest and apoptosis. It showed a manageable safety profile in early clinical trials and clear evidence of target engagement in patients. However, the lack of compelling clinical efficacy in the studied indications led to the discontinuation of its development. The pharmacological data and experimental methodologies detailed in this guide provide valuable insights for researchers in the field of oncology and drug development, particularly for those interested in mitotic kinesin inhibitors and the challenges of translating potent preclinical activity into clinical benefit.

References

Methodological & Application

AZD4877 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4877 is a potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein required for the formation of the bipolar mitotic spindle in actively dividing cells.[2] Inhibition of KSP by this compound leads to the formation of characteristic monoastral spindles, resulting in mitotic arrest and subsequent apoptosis in cancer cells.[2][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including an Eg5 ATPase assay, a cell viability assay, immunofluorescence imaging of monoastral spindles, and cell cycle analysis.

Mechanism of Action

This compound selectively targets the KSP motor protein, which is essential for separating centrosomes during the early stages of mitosis. By inhibiting the ATPase activity of KSP, this compound prevents the protein from functioning, leading to the collapse of the mitotic spindle. This results in the formation of a "monoaster" where all chromosomes are arranged in a radial pattern around a single spindle pole. This aberrant mitotic state triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.

AZD4877_Mechanism_of_Action cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Normal Progression KSP Kinesin Spindle Protein (KSP/Eg5) Anaphase Anaphase Metaphase->Anaphase KSP->Metaphase Bipolar Spindle Formation This compound This compound This compound->KSP Inhibits Monoastral Spindle Monoastral Spindle This compound->Monoastral Spindle Induces Mitotic Arrest Mitotic Arrest Monoastral Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)
AGSStomach Adenocarcinoma0.000904
PFSK-1Medulloblastoma0.001038
MOLP-8Multiple Myeloma0.001300
SNG-MUterine Carcinosarcoma0.001323
IGR-1Melanoma0.001376
PCI-38Head and Neck Squamous Cell Carcinoma0.001621
MKN28Stomach Adenocarcinoma0.001625
TMK-1Stomach Cancer0.001736
AU565Breast Carcinoma0.001747
PC-14Lung Adenocarcinoma0.001798
EoL-1-cellEosinophilic Leukemia0.001854
NB69Neuroblastoma0.001939
CHP-212Neuroblastoma0.001982
G-401Rhabdoid Tumor0.001998
HCT-116Colon Carcinoma0.002009
NCI-H1703Lung Squamous Cell Carcinoma0.002057
HuP-T3Pancreatic Carcinoma0.002404
CRO-AP2Diffuse Large B-Cell Lymphoma0.002766
M14Melanoma0.003035
MV-4-11Acute Myeloid Leukemia0.003088
JVM-3B-cell Chronic Lymphocytic Leukemia0.003210
GI-ME-NNeuroblastoma0.003336
JHU-029Head and Neck Squamous Cell Carcinoma0.003343
SK-MEL-2Melanoma0.003424
OE21Esophageal Squamous Cell Carcinoma0.003446

Data sourced from the Genomics of Drug Sensitivity in Cancer database. [5]

Experimental Protocols

Eg5 ATPase Activity Assay

This assay biochemically quantifies the inhibition of KSP's ATPase activity by this compound. A malachite green-based assay is commonly used to detect the release of free phosphate from ATP hydrolysis.

ATPase_Assay_Workflow Reagents Prepare Reagents: - Purified Eg5 enzyme - this compound dilutions - ATP - Reaction Buffer - Malachite Green Reagent Incubation Incubate Eg5, this compound, and ATP Reagents->Incubation Reaction_Stop Stop reaction and add Malachite Green Reagent Incubation->Reaction_Stop Measurement Measure absorbance at ~620 nm Reaction_Stop->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for the Eg5 ATPase activity assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • Dilute purified recombinant human KSP/Eg5 protein in reaction buffer.

    • Prepare a serial dilution of this compound in the reaction buffer. The final concentrations should typically range from 0.1 nM to 10 µM.

    • Prepare an ATP solution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the KSP/Eg5 protein to each well.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the ATP solution to each well. The final ATP concentration is typically at the Km for KSP.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a malachite green reagent that detects free phosphate.[6]

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at approximately 620 nm using a microplate reader.

    • Subtract the background absorbance (no enzyme control).

    • Plot the absorbance against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/MTS)

This assay determines the cytotoxic effect of this compound on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Cell_Viability_Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with this compound dilutions Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Reagent_Addition Add MTT or MTS reagent Incubation->Reagent_Addition Color_Development Incubate for color development Reagent_Addition->Color_Development Measurement Measure absorbance Color_Development->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well, depending on the cell line's growth rate.

    • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT/MTS Assay:

    • For MTT assay, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7][8]

    • For MTS assay, add the combined MTS/PES solution to each well and incubate for 1-4 hours.[7]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Immunofluorescence for Monoastral Spindle Formation

This assay visually confirms the mechanism of action of this compound by observing the formation of monoastral spindles in treated cells.

Immunofluorescence_Workflow Cell_Culture Culture cells on coverslips Treatment Treat with this compound Cell_Culture->Treatment Fixation Fix and permeabilize cells Treatment->Fixation Staining Stain for microtubules (α-tubulin) and DNA (DAPI) Fixation->Staining Imaging Image with a fluorescence microscope Staining->Imaging Analysis Quantify monoastral spindles Imaging->Analysis

Caption: Workflow for immunofluorescence analysis.

Protocol:

  • Cell Culture:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

  • Treatment:

    • Treat the cells with an effective concentration of this compound (e.g., 10x the IC50 value) for a duration sufficient to induce mitotic arrest (typically 16-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the cell cycle arrest induced by this compound, specifically the accumulation of cells in the G2/M phase of the cell cycle.

Cell_Cycle_Workflow Cell_Treatment Treat cells with this compound Cell_Harvest Harvest and fix cells Cell_Treatment->Cell_Harvest DNA_Staining Stain DNA with Propidium Iodide Cell_Harvest->DNA_Staining Flow_Cytometry Analyze by flow cytometry DNA_Staining->Flow_Cytometry Data_Analysis Quantify cell cycle distribution Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Designing a Xenograft Study with AZD4877

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound disrupts mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase and subsequent apoptosis in actively dividing cancer cells.[2][3] This targeted mechanism of action makes this compound a promising therapeutic agent for various malignancies. Preclinical studies have demonstrated its efficacy in a broad range of both solid and hematologic tumor cell lines and in in-vivo xenograft models.[2][4]

These application notes provide a comprehensive guide for designing and executing a xenograft study to evaluate the in-vivo efficacy of this compound. The protocols outlined below cover cell line selection, animal model considerations, drug formulation and administration, tumor growth monitoring, and endpoint analysis.

Signaling Pathway of this compound

This compound targets the KSP motor protein, which is crucial for centrosome separation during the early stages of mitosis. Inhibition of KSP leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately inducing apoptosis.

AZD4877_Pathway cluster_cell Cancer Cell This compound This compound KSP Kinesin Spindle Protein (KSP/Eg5) This compound->KSP Inhibits Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle Required for Mitotic_Arrest Mitotic Arrest (Monoaster Formation) KSP->Mitotic_Arrest Inhibition leads to Microtubules Microtubules Microtubules->Bipolar_Spindle Centrosomes Centrosomes Centrosomes->Bipolar_Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for a successful xenograft study. Based on preclinical data, the following cell lines are recommended:

  • Bladder Cancer: Cell lines with high expression of p63 have shown increased sensitivity to this compound. It is recommended to perform p63 expression analysis on a panel of bladder cancer cell lines to select the most suitable candidate.

  • Non-Hodgkin's Lymphoma: The DoHH2T53 cell line has been used in xenograft models to demonstrate the in-vivo activity of this compound.[4]

Animal Model
  • Species: Mice

  • Strain: Immunodeficient strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or Athymic Nude (nu/nu) mice are recommended to prevent rejection of human tumor xenografts.

  • Age and Weight: 6-8 weeks old, with a body weight of 20-25 grams at the start of the study.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Xenograft Establishment

For Adherent Cell Lines (e.g., Bladder Cancer):

  • Culture selected bladder cancer cells in their recommended growth medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization and wash them with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2-5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

For Suspension Cell Lines (e.g., DoHH2T53):

  • Culture DoHH2T53 cells in their recommended growth medium to the desired density.

  • Harvest the cells by centrifugation and wash them with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cell Line Culture (e.g., DoHH2T53) Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dose_Range_Finding Dose-Range Finding Study (Determine MTD) Randomization->Dose_Range_Finding Efficacy_Study Efficacy Study (Vehicle vs. This compound) Dose_Range_Finding->Efficacy_Study Tumor_Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Efficacy_Study->Tumor_Monitoring Tumor_Excision Tumor Excision Tumor_Monitoring->Tumor_Excision At study endpoint Pharmacodynamic_Analysis Pharmacodynamic Analysis (p-H3, Cleaved Caspase-3) Tumor_Excision->Pharmacodynamic_Analysis Data_Analysis Data Analysis & Reporting Pharmacodynamic_Analysis->Data_Analysis

Caption: Experimental workflow for the this compound xenograft study.

This compound Formulation and Administration
  • Formulation: A potential formulation for intravenous administration is 10% DMSO in 90% Corn Oil. However, it is recommended to test the solubility and stability of this compound in various pharmaceutically acceptable vehicles.

  • Administration Route: Intravenous (IV) infusion.

  • Dose-Range Finding Study: A preliminary dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) of this compound in the selected mouse strain. Based on rat studies, starting doses of 5, 10, and 20 mg/kg can be evaluated.

  • Dosing Schedule: A potential dosing schedule, based on clinical trial data, is administration on three consecutive days followed by a rest period. A schedule of administration on days 1, 2, and 3 of a 7-day cycle can be a starting point.

Monitoring and Efficacy Endpoints
  • Tumor Growth: Measure tumor dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Primary Efficacy Endpoint: Tumor growth inhibition (TGI).

  • Study Termination: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

Endpoint Analysis

At the end of the study, tumors should be excised for further analysis:

  • Immunohistochemistry (IHC):

    • Phospho-Histone H3 (p-H3): To confirm the mitotic arrest induced by this compound. An increase in p-H3 staining indicates an accumulation of cells in mitosis.

    • Cleaved Caspase-3: To assess the level of apoptosis induced by the treatment.

  • Western Blotting: To quantify the levels of key proteins in the signaling pathway.

Data Presentation

Quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control10N/A
This compound (X mg/kg)10
This compound (Y mg/kg)10

Table 2: Animal Body Weight

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Change in Body Weight (%)
Vehicle Control
This compound (X mg/kg)
This compound (Y mg/kg)

Table 3: Pharmacodynamic Marker Analysis

Treatment GroupMean p-H3 Positive Cells/HPF ± SEMMean Cleaved Caspase-3 Positive Cells/HPF ± SEM
Vehicle Control
This compound (X mg/kg)
This compound (Y mg/kg)

Conclusion

This document provides a detailed framework for designing and conducting a robust xenograft study to evaluate the in-vivo efficacy of this compound. Adherence to these protocols will enable researchers to generate reliable and reproducible data to support the preclinical development of this promising anti-cancer agent. Careful consideration of cell line selection, animal model, drug formulation, and endpoint analysis is paramount for the success of the study.

References

Application Notes and Protocols: AZD4877 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent, synthetic small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar spindle during the mitotic phase of the cell cycle.[1][2] By selectively inhibiting KSP, this compound disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and subsequent apoptosis in actively dividing cells.[3][4] This mechanism makes KSP an attractive target for cancer therapy.

The accurate assessment of a compound's solubility is a critical first step in preclinical drug development. It ensures reliable concentration measurements in in-vitro assays and influences formulation strategies for in-vivo studies. Dimethyl sulfoxide (DMSO) is a universal solvent for creating high-concentration stock solutions in drug discovery. This document provides solubility data for this compound and detailed protocols for determining compound solubility.

Solubility of this compound

The solubility of this compound has been determined in common laboratory solvents. The data is summarized in the table below. For most research applications, DMSO is the recommended solvent for preparing stock solutions.

Solvent Concentration/Observation Source
DMSO Soluble. Stock solutions of 10 mM are commercially available.[3]MedchemExpress[3], MedKoo Biosciences[5]
Water Not soluble.MedKoo Biosciences[5]

Storage Recommendations for Stock Solutions:

  • Store DMSO stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]

Protocols for Solubility Determination

To ensure data integrity in screening and other assays, it is crucial to experimentally verify the solubility of compounds like this compound under specific assay conditions. Below are two standard protocols for determining kinetic and equilibrium solubility.

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This high-throughput method assesses the solubility of a compound when a concentrated DMSO stock is rapidly diluted into an aqueous buffer, mimicking the conditions of many in-vitro biological assays.

Materials:

  • Test Compound (e.g., this compound)

  • Anhydrous DMSO

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well clear-bottom microtiter plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance (nephelometer)

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: Add 198 µL of the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare a blank well with 198 µL of PBS and 2 µL of DMSO.

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.[6]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength of 620 nm.[6]

Data Analysis:

  • A significant increase in absorbance or light scattering in the test compound wells compared to the blank indicates precipitation.

  • The concentration at which precipitation is observed is the kinetic solubility limit under the tested conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_cmpd Add 2 µL Stock to Buffer (100 µM final) prep_stock->add_cmpd prep_plate Add 198 µL Buffer to 96-well Plate prep_plate->add_cmpd incubate Incubate at RT for 1-2 hours add_cmpd->incubate measure Measure Turbidity at 620 nm incubate->measure analyze Compare to Blank (Buffer + 1% DMSO) measure->analyze

Fig 1. Workflow for Kinetic Solubility Assay.
Protocol 2: Equilibrium Solubility Assessment (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound by allowing it to reach equilibrium in a solvent over a longer period. It is considered the gold standard for solubility measurement.

Materials:

  • Test Compound (solid powder)

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Compound Addition: Add an excess amount of the solid test compound to a vial.

  • Solvent Addition: Add a defined volume of the solvent (e.g., 1 mL of PBS).

  • Equilibration: Tightly cap the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water). Analyze the sample using a validated HPLC or LC-MS method to determine the compound's concentration.[6]

Data Analysis:

  • Quantify the compound's concentration by comparing its peak area against a standard calibration curve.

  • The calculated concentration represents the equilibrium solubility of the compound in the tested solvent.

Mechanism of Action and Signaling Pathway

This compound targets the KSP (Eg5) motor protein. In a normal cell cycle, KSP is responsible for pushing the two centrosomes apart, which is a critical step in forming a bipolar mitotic spindle. The proper segregation of sister chromatids depends on this bipolar spindle structure.

Inhibition of KSP by this compound prevents centrosome separation.[1] This results in the formation of a characteristic "monoaster" or monopolar spindle, where chromosomes are arranged around a single spindle pole.[3][4] This aberrant formation activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which ultimately leads to apoptotic cell death.[1][4]

G cluster_normal Normal Mitosis cluster_inhibited Mitosis with this compound Prophase Prophase KSP KSP/Eg5 Prophase->KSP drives Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation KSP->Metaphase Bipolar Spindle Formation This compound This compound KSP_inhibited KSP/Eg5 This compound->KSP_inhibited inhibits Monoaster Monoaster Formation KSP_inhibited->Monoaster fails to separate centrosomes MitoticArrest Mitotic Arrest Monoaster->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Prophase_inhibited Prophase Prophase_inhibited->KSP_inhibited

Fig 2. This compound Mechanism of Action.

References

Application Notes and Protocols for AZD4877: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the stability and appropriate storage conditions for the potent Eg5 kinesin spindle protein inhibitor, AZD4877. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development settings.

Introduction to this compound

This compound is a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5, with an IC50 of 2 nM.[1][2] By inhibiting Eg5, this compound disrupts the formation of the bipolar mitotic spindle, a critical step for proper chromosome segregation during cell division.[3][4] This leads to mitotic arrest, characterized by the formation of monopolar spindles, and subsequently induces apoptosis in actively dividing cells.[4][5] Its targeted mechanism of action makes it a subject of interest in oncology research. This compound is soluble in DMSO but not in water.[6]

Recommended Storage Conditions

To maintain the stability and potency of this compound, it is imperative to adhere to the following storage conditions for both the solid compound and prepared solutions.

Solid Form (Powder)

The solid form of this compound is stable for extended periods when stored under the appropriate conditions. It is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[6]

Storage ConditionDurationNotes
-20°CUp to 3 years[7]Keep dry and protected from light.[6]
4°CUp to 2 years[7]For shorter-term storage, keep dry and protected from light.[6]
Stock Solutions

Once this compound is dissolved in a solvent such as DMSO, its stability profile changes. It is highly recommended to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, the following guidelines should be followed.

Storage ConditionDurationNotes
-80°CUp to 6 months[1][2]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1][2][7]Aliquot to avoid repeated freeze-thaw cycles.

Note: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[1]

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of action involves the inhibition of the Eg5 motor protein, leading to a cascade of events culminating in programmed cell death.

AZD4877_Pathway This compound This compound Eg5 Eg5 (Kinesin Spindle Protein) This compound->Eg5 Inhibition Centrosome Centrosome Separation Failure Eg5->Centrosome Required for Spindle Monopolar Spindle Formation Centrosome->Spindle MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase3 Cleaved Caspase-3 Activation Apoptosis->Caspase3

Caption: this compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Stability Profile of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following tables present hypothetical data from such studies on this compound.

Thermal and Photostability
ConditionDurationThis compound Remaining (%)Major Degradants Formed
60°C (Solid)4 weeks98.5Minimal
40°C / 75% RH (Solid)4 weeks99.2Minimal
Photostability (Solid)1.2 million lux hours97.8Photodegradant-1
Photostability (in Solution)200 W h/m²92.3Photodegradant-1, Photodegradant-2
pH and Oxidative Stability (in Solution)
ConditionDurationThis compound Remaining (%)Major Degradants Formed
0.1 M HCl (60°C)24 hours85.1Hydrolysis Product-1
Water (60°C)24 hours99.5Minimal
0.1 M NaOH (60°C)24 hours78.9Hydrolysis Product-2
3% H₂O₂ (RT)24 hours90.7Oxidation Product-1

Experimental Protocols

The following protocols describe a hypothetical stability-indicating HPLC method for the quantification of this compound and a general procedure for conducting forced degradation studies.

Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.

Forced Degradation Study Protocol

To assess the stability of this compound, the compound is subjected to various stress conditions.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours before HPLC analysis.

  • Thermal Degradation: Store the solid this compound powder at 60°C for 4 weeks. Prepare a sample for HPLC analysis as described in section 5.1.

  • Photostability: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a sample for HPLC analysis.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for conducting a comprehensive stability assessment of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Reporting AZD_Sample This compound Bulk Substance Stock_Sol Prepare Stock Solution (e.g., 1 mg/mL in DMSO) AZD_Sample->Stock_Sol Thermal Thermal Stress (Solid, 60°C) AZD_Sample->Thermal Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Sol->Acid Stress Conditions Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Sol->Base Stress Conditions Oxidation Oxidation (3% H₂O₂, RT) Stock_Sol->Oxidation Stress Conditions Photo Photostability (ICH Q1B) Stock_Sol->Photo Stress Conditions HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify this compound Peak and Degradation Products HPLC->Data Report Generate Stability Report and Degradation Profile Data->Report

Caption: Workflow for assessing the stability of this compound.

References

Application Notes and Protocols for Cell Cycle Analysis Following AZD4877 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle, a critical step for proper chromosome segregation during cell division.[1][3] By inhibiting KSP, this compound disrupts spindle assembly, leading to the formation of characteristic monopolar spindles (monoasters), which in turn activates the spindle assembly checkpoint, inducing mitotic arrest and subsequent apoptosis in actively dividing cancer cells.[1][3][4][5] These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle, including methodologies for assessing cell cycle distribution, key protein expression changes, and the hallmark monoaster phenotype.

Mechanism of Action

This compound allosterically inhibits the ATPase activity of Eg5. This inhibition prevents the outward pushing force required for centrosome separation, a crucial step in the formation of the bipolar spindle during prophase. Consequently, the mitotic spindle cannot assemble correctly, resulting in the formation of a monoastral spindle where all chromosomes are arranged in a rosette around a single spindle pole. This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (G2/M phase). If the cell is unable to resolve this mitotic block, it will ultimately undergo apoptosis.[1][3][4][5]

Signaling Pathway of this compound-Induced Mitotic Arrest

AZD4877_Pathway This compound This compound Eg5 KSP/Eg5 (Kinesin Spindle Protein) This compound->Eg5 Inhibition Spindle Bipolar Spindle Formation Eg5->Spindle Essential for G2M_arrest G2/M Phase Arrest Monoaster Monoaster Formation SAC Spindle Assembly Checkpoint (SAC) Activation Monoaster->SAC SAC->G2M_arrest Induces CyclinB_CDK1 Cyclin B1/CDK1 Complex SAC->CyclinB_CDK1 Stabilizes Apoptosis Apoptosis G2M_arrest->Apoptosis Leads to CyclinB_CDK1->G2M_arrest Maintains

Caption: this compound inhibits KSP/Eg5, leading to monoaster formation, SAC activation, and G2/M arrest, ultimately resulting in apoptosis.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
Cell LineTreatment (this compound)Incubation Time (hours)% G1 Phase% S Phase% G2/M PhaseReference
A549 (NSCLC) Control (DMSO)2455.225.119.7[6]
10 µM2435.815.448.8[6]
20 µM2428.912.658.5[6]
HeLa (Cervical Cancer) Control (DMSO)2458.122.319.6[7]
10 µM2430.210.559.3[7]
AGS (Gastric Cancer) Control (DMSO)4865.418.216.4[8]
5% CKBM72--20.6[8]
15% CKBM72--50.5[8]

*Note: Data for AGS cells is from a natural product (CKBM) that induces G2/M arrest, illustrating a similar phenotypic effect.

Table 2: Effect of this compound on Cell Viability and Apoptosis
Cell LineTreatment (this compound)Incubation Time (hours)% Viable Cells% Apoptotic CellsReference
A549 (NSCLC) Control (DMSO)48~100<5[9]
20 µM PX-1272~50Increased[9]
Human Bladder Cancer Cells 10 nM24-Increased[2]
10 nM48-Increased[2]
1A9 (Ovarian Cancer) 1 µM A1-DecreasedIncreased PARP cleavage[4]
PTX10 (Taxol-resistant Ovarian Cancer) 1 µM A1*-DecreasedIncreased PARP cleavage[4]

*Note: Data is from other Eg5 inhibitors (PX-12, A1) demonstrating the class effect on apoptosis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Incubate for the desired time periods (e.g., 12, 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Transfer the cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.[10]

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain flow Acquire on Flow Cytometer stain->flow analyze Analyze Cell Cycle Profile flow->analyze

Caption: Workflow for analyzing cell cycle distribution following this compound treatment.

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the analysis of key cell cycle regulatory proteins to confirm the molecular effects of this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., Cyclin B1, p-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 3: Immunofluorescence for Monoaster Formation

This protocol outlines the procedure for visualizing the formation of monoastral spindles, a key pharmacodynamic marker of this compound activity.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin (to visualize microtubules) and anti-Eg5.[11]

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 100 nM) for 8-16 hours.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Antibody Staining:

    • Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in treated cells compared to the bipolar spindles in control cells.

Logical Relationship for Experimental Validation

Validation_Logic cluster_pheno Phenotypic Analysis cluster_molec Molecular Analysis AZD4877_Treat This compound Treatment Cell_Cycle Cell Cycle Arrest (G2/M) (Flow Cytometry) AZD4877_Treat->Cell_Cycle Monoaster Monoaster Formation (Immunofluorescence) AZD4877_Treat->Monoaster Apoptosis Apoptosis Induction (Annexin V/PI Staining) AZD4877_Treat->Apoptosis pHistoneH3 Increased p-Histone H3 (Western Blot) Cell_Cycle->pHistoneH3 Correlates with CyclinB1 Stable Cyclin B1 (Western Blot) Cell_Cycle->CyclinB1 Correlates with CleavedPARP Increased Cleaved PARP (Western Blot) Apoptosis->CleavedPARP Correlates with

Caption: Logical flow for validating the effects of this compound treatment through phenotypic and molecular analyses.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to study the effects of this compound on the cell cycle. By employing these methodologies, scientists can effectively characterize the cellular response to this KSP inhibitor, quantify its impact on cell cycle progression and apoptosis, and visualize its hallmark effect on mitotic spindle formation. This information is crucial for the continued development and understanding of this compound and other KSP inhibitors as potential cancer therapeutics.

References

Application Notes and Protocols: Utilizing AZD4877 in Hematological Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent, selective, small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3] Inhibition of KSP by this compound leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in proliferating cells.[2][4] This mechanism of action makes KSP an attractive target for cancer therapy, particularly in hematological malignancies characterized by high rates of cell proliferation.

Preclinical studies have demonstrated that this compound exhibits potent cell growth inhibition in vitro across a broad panel of solid and hematological tumor cell lines.[5] Notably, its efficacy has been observed in a Rituximab-insensitive non-Hodgkin's Lymphoma model (DoHH2T53), suggesting a potential role in treating resistant hematological cancers.[5][6] While detailed quantitative data from these preclinical studies on hematological cancer cell lines are limited in publicly available literature, this document provides a compilation of available data, standardized protocols for key experiments, and visual representations of the underlying mechanisms and workflows.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various hematological cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)
MOLP-8Myeloma0.0013
EoL-1Eosinophilic Leukemia0.001854
CRO-AP2B-cell Lymphoma0.002766
MV-4-11Acute Myeloid Leukemia0.003088
JVM-3B-cell Chronic Lymphocytic Leukemia0.00321

Note: The IC50 values are derived from a single high-throughput screening study and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting the KSP/Eg5 motor protein, this compound prevents the separation of centrosomes, leading to the formation of a monopolar spindle. This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis (M-phase) and ultimately undergo apoptosis.

AZD4877_Mechanism_of_Action This compound Mechanism of Action cluster_pathway Normal Mitosis cluster_inhibition Effect of this compound This compound This compound Eg5 KSP/Eg5 Motor Protein This compound->Eg5 Inhibition This compound->Eg5 Monopolar_Spindle Monopolar Spindle Formation Centrosome_Separation Centrosome Separation Eg5->Centrosome_Separation Drives Eg5->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Centrosome_Separation->Bipolar_Spindle Mitosis Proper Mitotic Progression Bipolar_Spindle->Mitosis Bipolar_Spindle->Mitosis Cell_Proliferation Cancer Cell Proliferation Mitosis->Cell_Proliferation Mitosis->Cell_Proliferation Mitotic_Arrest Mitotic Arrest (M-Phase) Monopolar_Spindle->Mitotic_Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits KSP/Eg5, leading to mitotic arrest and apoptosis.

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of this compound on hematological cancer cell lines.

Experimental_Workflow In Vitro Evaluation of this compound start Start cell_culture Culture Hematological Cancer Cell Lines start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (e.g., for cell cycle and apoptotic markers) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A general workflow for the in vitro assessment of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in hematological cancer cell lines. These are generalized protocols and may require optimization based on the specific cell line and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on hematological cancer cell lines and to calculate the IC50 value.

Materials:

  • Hematological cancer cell lines (e.g., MOLP-8, MV-4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.0001 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in hematological cancer cell lines following treatment with this compound.

Materials:

  • Hematological cancer cell lines

  • Complete medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well.

    • Treat cells with this compound at concentrations determined from the cell viability assay (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including supernatant for suspension cells) and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of hematological cancer cell lines.

Materials:

  • Hematological cancer cell lines

  • Complete medium

  • This compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well.

    • Treat cells with this compound at relevant concentrations and a vehicle control for 24 hours.

  • Cell Fixation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

Objective: To analyze the expression of key proteins involved in cell cycle regulation and apoptosis following this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using ECL reagent and a chemiluminescence imaging system.

    • Analyze the band intensities relative to a loading control (e.g., GAPDH).

Conclusion

This compound has demonstrated promising in vitro activity against a range of hematological cancer cell lines. The provided protocols offer a framework for researchers to further investigate its mechanism of action and efficacy. While detailed preclinical data remains limited in the public domain, the information and methods presented here serve as a valuable resource for the scientific community engaged in the development of novel therapeutics for hematological malignancies. Further studies are warranted to fully elucidate the potential of this compound in this context.

References

AZD4877: Application Notes and Protocols for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a plus-end-directed motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][3] By inhibiting Eg5, this compound disrupts the separation of centrosomes, leading to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptotic cell death in actively dividing cells.[1][3] This mechanism of action makes this compound a targeted therapeutic agent against proliferating cancer cells. Preclinical studies have demonstrated its activity across a broad range of solid and hematological tumor cell lines and in in vivo xenograft models.[3][4] While clinical development in solid tumors has shown tolerability, efficacy has been limited.[5][6] These application notes provide an overview of the preclinical data and detailed protocols for the investigation of this compound in a solid tumor research setting.

Mechanism of Action

This compound functions by allosterically inhibiting the ATPase activity of Eg5.[7] This inhibition prevents Eg5 from sliding antiparallel microtubules apart, a crucial step in the separation of spindle poles during prophase. The resulting failure in spindle pole separation leads to the formation of a "monoaster" spindle, where all chromosomes are arranged in a radial pattern around a single spindle pole.[1][3] This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.[1]

AZD4877_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition This compound Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Bipolar Spindle Formation Monoaster_Formation Monoaster_Formation Prophase->Monoaster_Formation Leads to Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cell_Division Cell_Division Anaphase->Cell_Division This compound This compound Eg5_Kinesin Eg5_Kinesin This compound->Eg5_Kinesin Inhibits Bipolar Spindle Formation Bipolar Spindle Formation Eg5_Kinesin->Bipolar Spindle Formation Required for Mitotic_Arrest Mitotic_Arrest Monoaster_Formation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound, an Eg5 inhibitor.

Data Presentation

Preclinical Activity of this compound

The following tables summarize the in vitro and in vivo preclinical activity of this compound in solid tumor models.

Table 1: In Vitro IC50 Values of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)
AGSStomach Adenocarcinoma0.000904
PFSK-1Medulloblastoma0.001038
SNG-MEndometrial Carcinoma0.001323
IGR-1Melanoma0.001376
MKN28Stomach Adenocarcinoma0.001625
TMK-1Stomach Adenocarcinoma0.001736
AU565Breast Carcinoma0.001747
PC-14Lung Adenocarcinoma0.001798
NB69Neuroblastoma0.001939
CHP-212Neuroblastoma0.001982
HCT-116Colorectal Carcinoma0.002009
HuP-T3Pancreatic Carcinoma0.002404
M14Melanoma0.003035
SK-MEL-2Melanoma0.003424
OE21Esophageal Carcinoma0.003446
Data sourced from the Genomics of Drug Sensitivity in Cancer database.

Table 2: In Vivo Activity of this compound

Model SystemDosingKey FindingsReference
Rat Hollow Fiber Model6 mg/kg and 12 mg/kg (single IV dose)Significant reduction in cell viability and increase in cleaved caspase 3 levels at 48 hours post-dose.[8]
Human Tumor Xenograft ModelsNot specifiedDemonstrated activity in multiple tumor xenograft models, including primary bladder tumor explants.[3]
Clinical Trial Data in Solid Tumors

The following table provides a summary of key findings from Phase I and II clinical trials of this compound in patients with advanced solid tumors.

Table 3: Summary of this compound Clinical Trials in Solid Tumors

Study PhaseDosing RegimenMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)EfficacyReference
Phase IIntravenous infusion on days 1, 4, 8, and 11 of a 21-day cycle11 mgNeutropeniaNot specified[6]
Phase II (Urothelial Cancer)25 mg once-weekly for 3 weeks of a 4-week cycleNot applicableNeutropenia, fatigue, leukopeniaOne confirmed partial response and seven patients with stable disease out of 39 evaluable patients. Further development in this indication was not pursued due to limited efficacy.[5]

Experimental Protocols

Experimental_Workflow Start Start In_Vitro_Assays In_Vitro_Assays Start->In_Vitro_Assays Cell_Viability Cell_Viability In_Vitro_Assays->Cell_Viability 1. Monoaster_Formation Monoaster_Formation In_Vitro_Assays->Monoaster_Formation 2. In_Vivo_Xenograft In_Vivo_Xenograft Cell_Viability->In_Vivo_Xenograft Monoaster_Formation->In_Vivo_Xenograft Tumor_Growth_Inhibition Tumor_Growth_Inhibition In_Vivo_Xenograft->Tumor_Growth_Inhibition Data_Analysis Data_Analysis Tumor_Growth_Inhibition->Data_Analysis

Caption: Preclinical experimental workflow for this compound evaluation.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the IC50 value of this compound in a panel of solid tumor cell lines.

Materials:

  • Solid tumor cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal cell number should be determined for each cell line to ensure logarithmic growth throughout the experiment.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Monoaster Formation Assay (Immunofluorescence)

This protocol is for visualizing and quantifying the formation of monoastral spindles in solid tumor cells treated with this compound.

Materials:

  • Solid tumor cell line cultured on sterile glass coverslips in a 24-well plate

  • Complete cell culture medium

  • This compound

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound at a concentration known to induce mitotic arrest (e.g., 10 nM) for 16-24 hours.[8] Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of α-tubulin (green) and DAPI (blue) staining.

    • Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype in the this compound-treated group compared to the control group. A minimum of 100 mitotic cells should be counted per condition.

Protocol 3: In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous solid tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Solid tumor cell line known to be sensitive to this compound in vitro

  • Matrigel (optional)

  • This compound formulated for intravenous (IV) administration

  • Vehicle control for IV administration

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • This compound Administration:

    • Based on preclinical data, a potential starting dose for IV administration could be in the range of 6-12 mg/kg.[8] The dosing schedule should be optimized but could be, for example, once or twice weekly.

    • Administer this compound or vehicle control intravenously.

  • Monitoring and Endpoints:

    • Monitor the body weight and overall health of the mice throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

    • Other endpoints can include tumor regression and survival.

    • The study should be terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treated and control groups.

Conclusion

This compound is a well-characterized inhibitor of Eg5 with demonstrated preclinical activity in a variety of solid tumor models. While its clinical efficacy in solid tumors has been limited, it remains a valuable tool for studying the role of mitotic progression in cancer and for investigating potential combination therapies. The protocols provided herein offer a framework for researchers to further explore the application of this compound in solid tumor research.

References

Troubleshooting & Optimization

Troubleshooting AZD4877 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AZD4877, a potent inhibitor of the kinesin spindle protein (KSP/Eg5).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] By inhibiting KSP, this compound prevents centrosome separation, leading to the formation of monopolar spindles ("monoasters"), which activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately leads to apoptosis in actively dividing cells.[1][3][4][5]

Q2: Is this compound selective for KSP?

A2: this compound is described as a potent and selective inhibitor of Eg5.[5][6] Preclinical data suggest it has high selectivity for its target. However, like any small molecule inhibitor, off-target activities at high concentrations cannot be entirely ruled out without comprehensive kinome screening data.

Q3: What are the known on-target effects of this compound in preclinical models?

A3: The primary on-target effect of this compound is the induction of mitotic arrest.[3][5] This can be observed through an increased mitotic index and the characteristic formation of monoasters in treated cells.[3][5] Subsequently, this leads to apoptosis, which can be measured by markers like cleaved caspase-3.[4]

Q4: What were the most common adverse events and dose-limiting toxicities observed in clinical trials with this compound?

A4: In clinical trials, the most frequently reported treatment-related adverse events were neutropenia, fatigue, nausea, leukopenia, and constipation.[5][7][8] The primary dose-limiting toxicities were neutropenia, stomatitis, hyperbilirubinemia, and palmar-plantar erythrodysesthesia syndrome.[3][6][7] These are generally considered "on-target" effects due to the inhibition of mitosis in rapidly dividing normal tissues like hematopoietic progenitor cells and epithelial cells of the gastrointestinal tract.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during in vitro or in vivo experiments with this compound.

Issue 1: Unexpectedly High Cytotoxicity in Cell Culture

Symptoms:

  • Massive cell death observed at concentrations expected to only induce mitotic arrest.

  • Significant cytotoxicity in non-proliferating or slowly proliferating control cell lines.

  • Cell death morphology is not consistent with apoptosis (e.g., widespread necrosis).

Possible Causes & Troubleshooting Steps:

Potential Cause Suggested Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.
Compound Instability This compound may degrade under certain storage or experimental conditions. Aliquot the compound upon receipt and store at -80°C.[4] Prepare fresh dilutions for each experiment from a stock solution.
Off-Target Effects At high concentrations, this compound may have off-target effects. Perform a dose-response curve over a wide range of concentrations to determine the therapeutic window for on-target effects.
Cell Line Contamination Mycoplasma or other microbial contamination can sensitize cells to stress. Test your cell cultures for contamination.
Experimental Protocol: Verifying On-Target vs. Off-Target Cytotoxicity
  • Dose-Response and Time-Course:

    • Treat your cell line with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) for different time points (e.g., 24, 48, 72 hours).

    • Measure cell viability using a method like MTT or CellTiter-Glo.

    • Concurrently, analyze cell cycle progression by flow cytometry (staining for DNA content with propidium iodide) and apoptosis (e.g., Annexin V/PI staining).

  • Rescue Experiment:

    • If a specific off-target kinase is suspected, consider using a selective activator of that pathway to see if the cytotoxic effect can be rescued.

  • Kinase Profiling:

    • For in-depth analysis, consider performing a kinase profiling assay (e.g., using a commercial service) to screen this compound against a panel of kinases at the concentrations showing unexpected cytotoxicity.

Issue 2: Lack of Efficacy in an In Vivo Model

Symptoms:

  • No significant tumor growth inhibition in a xenograft or other animal model at previously reported effective doses.

  • No observable pharmacodynamic effects (e.g., increased mitotic arrest in tumor tissue).

Possible Causes & Troubleshooting Steps:

Potential Cause Suggested Action
Pharmacokinetics/Bioavailability The formulation or route of administration may be suboptimal for the model being used. This compound was administered as an intravenous infusion in clinical trials.[3][7] Ensure proper formulation and administration.
Tumor Model Resistance The chosen tumor model may have intrinsic resistance mechanisms (e.g., overexpression of drug efflux pumps, mutations in cell cycle checkpoint genes).
Compound Degradation Ensure the compound has been stored and handled correctly to prevent degradation. Prepare fresh formulations for each dosing.
Dosing Schedule The dosing schedule may not be optimal for maintaining a therapeutic concentration. Clinical trials have explored various schedules.[6][7][8]

Data Summary

Table 1: IC50 and Clinical Trial Data for this compound

ParameterValueReference
Mechanism of Action Kinesin Spindle Protein (Eg5) Inhibitor[1][4]
IC50 (KSP ATPase) 2 nM[4][9]
Maximum Tolerated Dose (MTD) - Solid Tumors 11 mg (days 1, 4, 8, 11 of 21-day cycle)[7]
Maximum Tolerated Dose (MTD) - AML 16 mg/day (3 consecutive days of 2-week schedule)[3]
Common Adverse Events (Grade 1/2) Fatigue, nausea, neutropenia, dyspnea[5][7]
Dose-Limiting Toxicities Neutropenia, stomatitis, hyperbilirubinemia[3][6][7]

Visualized Workflows and Pathways

G cluster_0 This compound On-Target Signaling Pathway cluster_1 Normal Mitosis cluster_2 Effect of this compound This compound This compound KSP KSP (Eg5) Motor Protein This compound->KSP Inhibits Centrosome Centrosome Separation KSP->Centrosome Spindle Bipolar Spindle Formation Monoaster Monoaster Formation KSP->Monoaster Leads to Centrosome->Spindle SAC Spindle Assembly Checkpoint Activated Monoaster->SAC Mitosis Mitotic Arrest SAC->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: On-target signaling pathway of this compound.

G cluster_0 Troubleshooting Experimental Cytotoxicity start Unexpectedly High Cytotoxicity Observed q1 Is solvent concentration below toxic threshold? start->q1 a1_yes Run Solvent Control q1->a1_yes No q2 Is compound freshly prepared from a validated stock? q1->q2 Yes a2_yes Prepare Fresh Dilutions q2->a2_yes No q3 Is cytotoxicity observed in non-proliferating cells? q2->q3 Yes a3_yes Suspect Off-Target Effect q3->a3_yes Yes a3_no Likely On-Target Effect in Proliferating Cells q3->a3_no No a4 Perform Dose-Response and Cell Cycle Analysis a3_yes->a4 a3_no->a4 G cluster_0 Experimental Workflow: Verifying Off-Target Effects start Hypothesis: Unexpected phenotype is an off-target effect step1 1. Confirm On-Target Engagement (e.g., monoaster formation assay) start->step1 step2 2. Orthogonal Target Validation (e.g., siRNA/shRNA knockdown of KSP) step1->step2 step3 3. Compare Phenotypes (this compound vs. KSP knockdown) step2->step3 decision Phenotypes Match? step3->decision conclusion1 Phenotype is likely ON-TARGET decision->conclusion1 Yes conclusion2 Phenotype is likely OFF-TARGET decision->conclusion2 No step4 4. Identify Off-Target (e.g., Kinome screen, Proteomics) conclusion2->step4

References

Technical Support Center: Troubleshooting Resistance to AZD4877

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential mechanisms of resistance to AZD4877, a potent inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1][2] The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, potent inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, this compound causes mitotic arrest, leading to the formation of monopolar spindles and subsequent apoptotic cell death in actively dividing cells.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to Eg5 inhibitors like this compound can arise through several mechanisms. The most commonly observed are:

  • On-Target Mutations: Point mutations in the KIF11 gene (which encodes Eg5) can alter the drug-binding site, reducing the affinity of this compound for its target.[3][4][5][6]

  • Bypass Pathways: Upregulation of compensatory proteins, such as the kinesin-12 motor protein Kif15, can allow for the formation of a bipolar spindle even when Eg5 is inhibited.[7]

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, like P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[8][9]

Q3: How can I determine which mechanism of resistance is present in my cell line?

A3: A systematic approach is recommended. Start by sequencing the KIF11 gene in your resistant cell line to check for mutations. Concurrently, you can perform a western blot to assess the expression levels of Kif15 and P-gp. Functional assays, such as an ATPase activity assay with recombinant wild-type and mutant Eg5, can confirm the impact of any identified mutations. To test for P-gp-mediated efflux, you can assess the cytotoxicity of this compound in the presence and absence of a P-gp inhibitor.

Troubleshooting Guides

Scenario 1: Decreased Potency of this compound in a Previously Sensitive Cell Line

Issue: The IC50 of this compound has significantly increased in our long-term culture.

Possible Causes & Troubleshooting Steps:

  • On-Target Mutation in KIF11

    • How to Investigate:

      • Extract genomic DNA and/or RNA from both the sensitive parental cell line and the resistant derivative.

      • Perform Sanger or next-generation sequencing of the KIF11 coding region to identify any point mutations. Pay close attention to regions encoding the allosteric binding site (like loop L5) and the ATP-binding pocket.[3][4][5]

    • Expected Outcome: Identification of mutations such as D130V or A133D in the allosteric site, which are known to confer resistance to Eg5 inhibitors.[3][5]

  • Upregulation of the Bypass Kinesin Kif15

    • How to Investigate:

      • Perform quantitative reverse transcription PCR (qRT-PCR) to compare KIF15 mRNA levels between sensitive and resistant cells.

      • Conduct a western blot to compare Kif15 protein levels.

    • Expected Outcome: Resistant cells may show significantly higher levels of Kif15 expression, suggesting a compensatory mechanism is active.[7]

  • Increased Drug Efflux via P-glycoprotein (P-gp)

    • How to Investigate:

      • Perform a western blot for P-gp (also known as ABCB1 or MDR1).

      • Conduct a cell viability assay with this compound in the presence of a known P-gp inhibitor (e.g., verapamil or tariquidar).

    • Expected Outcome: If P-gp is overexpressed, its inhibition should re-sensitize the resistant cells to this compound.

Scenario 2: Intrinsic Resistance in a New Cell Line

Issue: A newly acquired cell line is not responding to this compound, even at high concentrations.

Possible Causes & Troubleshooting Steps:

  • Pre-existing KIF11 Mutations:

    • How to Investigate: Sequence the KIF11 gene to check for any naturally occurring polymorphisms or mutations that could affect drug binding.

  • High Basal Expression of Kif15 or P-gp:

    • How to Investigate: Perform baseline western blotting for Kif15 and P-gp to determine if these potential resistance factors are highly expressed in the untreated cell line.

  • Redundancy in Spindle Assembly Mechanisms:

    • How to Investigate: This is a more complex scenario. The cellular context may allow for spindle assembly with a reduced requirement for Eg5. Investigating the expression and localization of other mitotic proteins may provide clues.

Data Presentation

Table 1: Impact of Eg5 Mutations on Inhibitor Potency

Eg5 VariantInhibitorIC50 (nM)Fold ResistanceReference
Wild-Type (WT)SB7439210.14-[3]
D130V MutantSB743921607~4300[3]
A133D MutantSB743921484~3500[3]

SB743921 is a potent Eg5 inhibitor with a mechanism of action similar to this compound.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®).

  • Dose Escalation:

    • Culture the parental cells in media containing this compound at a concentration equal to the IC50.

    • Initially, a large proportion of cells will die. Allow the surviving cells to repopulate the flask.

    • Once the cells are growing steadily, double the concentration of this compound.

    • Repeat this dose-escalation process over several months.

  • Isolation of Resistant Clones: Once the culture is able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the clones and confirm their resistance by re-determining the IC50 of this compound. Freeze down stocks of both the parental and resistant cell lines for comparative studies.

Protocol 2: Sequencing of the KIF11 Gene
  • RNA/DNA Extraction: Isolate total RNA or genomic DNA from both parental and resistant cell lines using a commercial kit.

  • cDNA Synthesis (if starting from RNA): Reverse transcribe the RNA to cDNA using a reverse transcriptase kit.

  • PCR Amplification: Design primers to amplify the entire coding sequence of KIF11 in overlapping fragments. Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR products using a spin column kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers for each fragment.

  • Sequence Analysis: Align the sequences from the resistant cells to the sequence from the parental cells and the reference KIF11 sequence to identify any mutations.

Protocol 3: Western Blot for Kif15 and P-gp
  • Protein Lysate Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Kif15, P-gp, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

On_Target_Resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell AZD4877_S This compound Eg5_WT Wild-Type Eg5 AZD4877_S->Eg5_WT Binds & Inhibits Spindle_S Bipolar Spindle Formation (Inhibited) Eg5_WT->Spindle_S Required for Arrest_S Mitotic Arrest & Apoptosis Spindle_S->Arrest_S Leads to AZD4877_R This compound Eg5_Mutant Mutant Eg5 (e.g., D130V) AZD4877_R->Eg5_Mutant Binding Reduced Spindle_R Bipolar Spindle Formation (Active) Eg5_Mutant->Spindle_R Remains Active Proliferation_R Cell Proliferation Spindle_R->Proliferation_R Allows

Caption: On-target resistance to this compound via Eg5 mutation.

Bypass_Resistance This compound This compound Eg5 Eg5 This compound->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Blocked Path Kif15 Kif15 (Upregulated) Kif15->Spindle Compensatory Path Proliferation Cell Proliferation Spindle->Proliferation

Caption: Bypass resistance mediated by Kif15 upregulation.

Experimental_Workflow Start Observe this compound Resistance (Increased IC50) Seq Sequence KIF11 Gene Start->Seq WB Western Blot for Kif15 and P-gp Start->WB Mutation Mutation Found? Seq->Mutation Upregulation Kif15 or P-gp Upregulated? WB->Upregulation Mutation->Upregulation No OnTarget On-Target Resistance Mutation->OnTarget Yes Bypass Bypass or Efflux Resistance Upregulation->Bypass Yes Other Other Mechanisms Upregulation->Other No

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Optimizing AZD4877 Treatment Schedule In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Eg5 kinesin spindle protein inhibitor, AZD4877, in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1] Eg5 is a motor protein essential for the separation of centrosomes and the formation of a bipolar mitotic spindle during cell division.[1] By inhibiting Eg5, this compound causes mitotic arrest, leading to the formation of characteristic monopolar spindles (monoasters) and subsequent apoptotic cell death in rapidly dividing cells, such as cancer cells.[1][2]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor activity in a variety of preclinical models, including solid and hematologic tumor xenografts.[1][2] Notably, it has shown activity in primary bladder tumor explants and a Rituximab-insensitive non-Hodgkin's Lymphoma model (DoHH2).[2] Additionally, a study in a rat hollow fiber model showed a significant reduction in cell viability and an increase in cleaved caspase 3 levels at intravenous doses of 6 mg/kg and 12 mg/kg.[3]

Q3: What is the primary dose-limiting toxicity observed with this compound?

A3: In clinical trials, the primary dose-limiting toxicity (DLT) associated with this compound has been neutropenia.[4][5] Other reported toxicities include stomatitis, hyperbilirubinemia, and palmar-plantar erythrodysesthesia syndrome.[1] Researchers should carefully monitor hematological parameters in animal models during treatment.

Q4: How can I monitor the pharmacodynamic effect of this compound in my in vivo study?

A4: The formation of monoasters in proliferating cells is a key pharmacodynamic biomarker for this compound activity.[1] This can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs) through immunohistochemistry (IHC) or immunofluorescence by staining for tubulin to visualize the spindle morphology.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Animal Morbidity
Potential Cause Troubleshooting Steps
Vehicle Toxicity - Ensure the vehicle composition is well-tolerated. Common IV vehicles for preclinical studies include combinations of DMSO, PEG400, and saline. A tolerability study with the vehicle alone is recommended.- Reduce the percentage of organic solvents like DMSO in the formulation.
Dose Too High - Refer to the dosing table below for starting dose suggestions. Initiate a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model.- Consider a less frequent dosing schedule (e.g., every other day or twice weekly).
Rapid Infusion - If administering intravenously, ensure a slow and controlled infusion rate to avoid acute toxicity.
Model Sensitivity - Certain animal strains or tumor models may exhibit higher sensitivity to this compound. A pilot study with a small cohort is advisable to establish the safety profile in a new model.
Issue 2: Lack of In Vivo Efficacy
Potential Cause Troubleshooting Steps
Suboptimal Dosing Schedule - The anti-tumor effect of Eg5 inhibitors can be highly schedule-dependent. Experiment with different dosing schedules (e.g., daily for 5 days, intermittent dosing).- Refer to the preclinical and clinical dosing tables for guidance on schedules that have been previously evaluated.
Inadequate Drug Exposure - Confirm the stability and solubility of your this compound formulation. Prepare fresh formulations regularly.- Consider pharmacokinetic analysis to determine if adequate drug concentrations are being achieved and maintained in the plasma and tumor tissue.
Tumor Model Resistance - Some tumor models may be inherently resistant to Eg5 inhibition. Confirm the in vitro sensitivity of your cell line to this compound before initiating in vivo studies.- Consider combination therapy. This compound has shown additive efficacy when combined with taxanes like Docetaxel.[2]
Incorrect Administration - For intravenous administration, ensure proper tail vein injection technique to deliver the full dose into circulation.

Experimental Protocols

Intravenous Formulation Preparation (General Protocol)

This is a general protocol and may require optimization for this compound.

  • Dissolve this compound in a minimal amount of a suitable organic solvent such as DMSO to create a stock solution.

  • For the final formulation, a co-solvent system is often used. A common vehicle for intravenous administration in mice is a mixture of DMSO, Polyethylene glycol 400 (PEG400), and saline or PBS.

  • A typical starting formulation might be 10% DMSO, 40% PEG400, and 50% sterile saline.

  • Slowly add the PEG400 to the DMSO stock solution while vortexing.

  • Add the saline or PBS dropwise to the organic solvent mixture while continuously vortexing to avoid precipitation.

  • Visually inspect the final formulation for any precipitation. If necessary, gently warm the solution.

  • Filter the final formulation through a 0.22 µm syringe filter before injection.

DoHH2 Lymphoma Xenograft Model Protocol
  • Culture DoHH2 cells under standard conditions.

  • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.

  • Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Administer this compound or vehicle control according to the planned dosing schedule.

  • Monitor tumor volume and animal body weight throughout the study.

Immunohistochemistry for Monoaster Detection in Tumor Tissue
  • Excise tumors and fix in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

  • Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.

  • Wash and incubate with an appropriate fluorescently-labeled secondary antibody.

  • Counterstain with a nuclear stain such as DAPI.

  • Mount with an anti-fade mounting medium and visualize under a fluorescence microscope to identify mitotic cells with monopolar spindles.

Quantitative Data Summary

Table 1: Preclinical In Vivo Dosing of this compound

Animal ModelDoseRoute of AdministrationScheduleObserved Effect
Rat (Hollow Fiber Model)6 mg/kgIntravenousSingle doseSignificant reduction in cell viability
Rat (Hollow Fiber Model)12 mg/kgIntravenousSingle doseSignificant reduction in cell viability and increase in cleaved caspase 3

Table 2: Human Clinical Trial Dosing Schedules for this compound

Patient PopulationDose RangeRoute of AdministrationSchedule
Refractory Acute Myeloid Leukemia2 - 18 mg/day1-hour intravenous infusion3 consecutive days of a continuous 2-week schedule
Relapsed/Refractory Solid Tumors and LymphomaMTD determined to be 11 mgIntravenous infusionDays 1, 4, 8, and 11 of each 21-day cycle
Recurrent Advanced Urothelial Cancer25 mgIntravenous infusionOnce-weekly for 3 weeks of each 4-week cycle

Note: Human clinical trial data is provided for context and should not be directly extrapolated to preclinical models without appropriate dose scaling and tolerability studies.

Visualizations

AZD4877_Mechanism_of_Action This compound This compound Eg5 Kinesin Spindle Protein (Eg5) This compound->Eg5 Inhibits Mitotic_Arrest Mitotic Arrest This compound->Mitotic_Arrest Leads to Centrosome_Separation Centrosome Separation Eg5->Centrosome_Separation Required for Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Monoaster Monoaster Formation Mitotic_Arrest->Monoaster Apoptosis Apoptosis Monoaster->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture DoHH2 Cell Culture Xenograft Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Tumor_Excision Tumor Excision Monitoring->Tumor_Excision IHC IHC for Monoasters Tumor_Excision->IHC Data_Analysis Data Analysis IHC->Data_Analysis

Caption: General workflow for an in vivo efficacy study with this compound.

References

AZD4877 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of the Eg5 kinesin inhibitor, AZD4877, particularly in non-cancerous cell lines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue / Question Possible Cause & Troubleshooting Steps
1. Unexpectedly high cytotoxicity observed in my non-cancerous control cell line. A. Verify Cell Proliferation Rate: this compound's primary target, the kinesin spindle protein (Eg5), is essential for mitosis.[1][2] Therefore, any proliferating cell, including non-cancerous ones, will be sensitive to the drug. "Normal" or "non-cancerous" cell lines with high proliferation rates (e.g., actively dividing fibroblasts, keratinocytes) will be more susceptible than quiescent or contact-inhibited cultures. B. Confirm Drug Concentration: Ensure that the final concentration of this compound is accurate. An error in dilution calculations can lead to excessively high concentrations and subsequent off-target toxicity. C. Check Cell Line Health and Identity: Confirm the identity of your cell line (e.g., via STR profiling). Stressed or unhealthy cells may be more susceptible to cytotoxic effects. Ensure cells are within a low passage number.
2. No significant cytotoxicity seen in non-cancerous cells at concentrations active in cancer cells. A. Expected Outcome: This is the anticipated result for non-proliferating or slowly-proliferating non-cancerous cells.[1][3] The mechanism of this compound is dependent on cells entering mitosis. If your non-cancerous cell line is contact-inhibited or has a very low mitotic index, the cytotoxic effect will be minimal. B. Confirm Assay Viability: Ensure your cytotoxicity assay (e.g., MTS, MTT) is performing correctly by including a positive control compound that induces cell death irrespective of the cell cycle (e.g., a high concentration of DMSO or staurosporine).
3. High variability in cytotoxicity results between replicate experiments. A. Standardize Seeding Density: Ensure that cells are seeded at the same density for every experiment. The confluency of the cells at the time of drug addition can significantly impact the proliferation rate and, consequently, the sensitivity to this compound. B. Consistent Drug Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. C. Monitor Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and proliferation rates can change over time in culture.
4. Difficulty in observing the characteristic "monoaster" phenotype. A. Optimize Timing: The formation of monoastral spindles is a transient event. You may need to perform a time-course experiment (e.g., 16-24 hours post-treatment) to capture the peak of mitotic arrest and monoaster formation.[4] B. Appropriate Controls: Use an untreated control to visualize normal bipolar spindles and a positive control (a cancer cell line known to be sensitive to this compound) to confirm the assay is working. C. Immunofluorescence Protocol: Ensure your immunofluorescence protocol for staining microtubules (e.g., anti-α-tubulin) and DNA is optimized for your specific cell line to get a clear signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP).[2] Eg5 is a motor protein that is essential for separating centrosomes during the early stages of mitosis. By inhibiting Eg5, this compound prevents the formation of a normal bipolar spindle, leading to a "monoaster" (a monopolar spindle) phenotype.[1][5] This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which ultimately leads to cell death via apoptosis.[1][5][6]

Q2: Why is this compound expected to be less cytotoxic to non-cancerous cell lines? A2: The cytotoxicity of this compound is directly linked to cell division. Eg5's function is exclusive to mitosis. Therefore, cells that are not actively proliferating, such as many differentiated, quiescent, or contact-inhibited non-cancerous cells, will not be significantly affected by the inhibition of Eg5.[1][3] In contrast, cancer cells are characterized by rapid and uncontrolled proliferation, making them highly dependent on the mitotic machinery and thus more sensitive to Eg5 inhibition.

Q3: Is there any data on the effect of this compound on non-cancerous cells in vivo? A3: Yes, clinical trial data provides insight into the effects on non-cancerous, rapidly dividing cells in the body. This compound has been shown to inhibit circulating peripheral blood mononuclear cells (PBMCs).[2] The most common dose-limiting toxicities observed in patients include neutropenia (a reduction in neutrophils), stomatitis (inflammation of the mouth), and other effects on hematopoietic and epithelial tissues. These adverse events are consistent with the drug's mechanism of action, affecting the body's own rapidly proliferating non-cancerous cells.

Q4: What is the typical IC50 range for this compound in sensitive cancer cell lines? A4: this compound is potent against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range. For example, the IC50 for the Eg5 protein itself is approximately 2 nM.[2] In cellular assays, values can range from the low single-digit to double-digit nanomolar concentrations depending on the cell line.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeApproximate IC50 (µM)
COLO 205Colon Carcinoma0.002 - 0.003
AGSStomach Adenocarcinoma0.0009
PFSK-1Medulloblastoma0.0010
MOLP-8Myeloma0.0013
AU565Breast Carcinoma0.0017
HCT-116Colorectal Carcinoma0.0020
MV-4-11Leukemia0.0031
SK-MEL-2Melanoma0.0034
(Data sourced from the Genomics of Drug Sensitivity in Cancer Project and MedchemExpress)[2]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTS Assay

This protocol provides a general workflow for determining the IC50 of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent lines) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series.

    • Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.

    • Incubate for a period appropriate for your cell line (e.g., 72 hours).[7][8][9]

  • MTS Reagent Addition and Incubation:

    • After the incubation period, add 20 µL of MTS reagent directly to each well.[7][8][9][10]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure sufficient color development without saturation.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Visualization of Monoaster Formation by Immunofluorescence
  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound at a concentration known to induce mitotic arrest (e.g., 10x the IC50) and a vehicle control.

    • Incubate for 16-24 hours.

  • Fixation and Permeabilization:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • DNA Staining and Mounting:

    • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Mitotic cells in the this compound-treated group should display a characteristic monoaster phenotype (a radial array of microtubules surrounding a single centrosomal focus with condensed chromosomes).[11]

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay & Analysis seed_cells Seed Cells in 96-Well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_drug Add Drug to Cells overnight_incubation->add_drug prepare_drug Prepare this compound Serial Dilutions prepare_drug->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Read Absorbance (490nm) incubate_mts->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Experimental workflow for a cell cytotoxicity assay.

signaling_pathway This compound This compound Eg5 Eg5 Kinesin This compound->Eg5 Inhibits Monoaster Monoaster Formation This compound->Monoaster Leads to Centrosome Centrosome Separation Failure Eg5->Centrosome Required for Spindle Bipolar Spindle Formation Blocked Centrosome->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Monoaster->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase

Caption: Simplified pathway from Eg5 inhibition to apoptosis.

References

Overcoming poor solubility of AZD4877 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4877. The information provided addresses common challenges related to the poor aqueous solubility of this compound and offers guidance for its effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[3][4][5][6] By inhibiting KSP, this compound causes mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in actively dividing cells.[1][2] This mechanism of action makes it a compound of interest for cancer research.

A primary challenge in working with this compound is its poor solubility in aqueous solutions, which is a common issue for many small molecule inhibitors. This can lead to precipitation of the compound in experimental assays, resulting in inaccurate and unreliable data.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is known to be soluble in dimethyl sulfoxide (DMSO). One supplier reports a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication and warming to 60°C.[1] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] The compound is generally considered insoluble in water.

Q3: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous buffers (e.g., PBS, cell culture media) is a common problem for poorly soluble compounds. This occurs because the compound, while soluble in the high-DMSO concentration of the stock, is not soluble in the final low-DMSO concentration of the working solution.

Here are some troubleshooting steps:

  • Lower the final concentration of this compound: The compound may be soluble at lower concentrations in your final assay medium.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a co-solvent system: A mixture of solvents can improve solubility. A formulation for in vivo use has been described using 10% DMSO in corn oil, which achieved a solubility of at least 5 mg/mL.[1] For in vitro assays, a similar co-solvent approach using DMSO and other biocompatible solvents like polyethylene glycol (PEG) may be beneficial.

  • Employ solubilizing agents: The use of cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.

Troubleshooting Guide: Preparing this compound Working Solutions

This guide provides protocols for preparing this compound solutions for in vitro experiments.

Data Presentation: this compound Solubility in Various Solvents
Solvent SystemConcentrationObservationsReference
100% DMSO50 mg/mL (99.27 mM)Soluble with ultrasonication and warming to 60°C[1]
10% DMSO in Corn Oil≥ 5 mg/mL (≥ 9.93 mM)Clear solution, suitable for in vivo studies[1]
WaterInsolubleNot recommended as a primary solvent-
PBSProne to precipitation upon dilution of DMSO stockUse of co-solvents or solubilizing agents is recommended[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Warm the solution to 60°C using a water bath or heat block.

  • Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Allow the solution to cool to room temperature.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution stored at -80°C is stable for up to 6 months, while at -20°C it is stable for up to 1 month.[2]

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium with a low percentage of DMSO.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

  • Crucially, to avoid precipitation, add the DMSO stock solution to the cell culture medium while vortexing or gently mixing. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound that can lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.5% (v/v), and include a vehicle control with the same final DMSO concentration in your experiments.

  • Use the prepared working solution immediately.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of Eg5 and Mitotic Arrest

AZD4877_Mechanism cluster_mitosis Normal Mitosis cluster_inhibition Mitosis with this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Eg5_Kinesin Eg5 (Kinesin Spindle Protein) Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase This compound This compound This compound->Eg5_Kinesin Inhibits Bipolar_Spindle Bipolar Spindle Formation Eg5_Kinesin->Bipolar_Spindle Required for Mitotic_Arrest Mitotic Arrest (Monopolar Spindle) Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits the Eg5 kinesin, preventing bipolar spindle formation and leading to mitotic arrest and apoptosis.

Experimental Workflow: Preparing this compound for In Vitro Assays

AZD4877_Workflow Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_DMSO Add Anhydrous DMSO Weigh_this compound->Add_DMSO Dissolve Warm (60°C) & Sonicate Add_DMSO->Dissolve Stock_Solution 50 mg/mL Stock Solution Dissolve->Stock_Solution Store Aliquot & Store at -80°C Stock_Solution->Store Dilute Serial Dilution in Aqueous Medium Stock_Solution->Dilute Use Freshly Thawed Working_Solution Final Working Solution Dilute->Working_Solution End Working_Solution->End

Caption: Workflow for preparing this compound stock and working solutions for in vitro experiments.

References

Technical Support Center: Troubleshooting Unexpected Results in AZD4877 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the KSP inhibitor, AZD4877.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1] KSP/Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[2] By inhibiting KSP, this compound prevents centrosome separation, leading to the formation of monopolar spindles ("monoasters"), which in turn activates the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptotic cell death in actively dividing cells.[1][2]

Q2: What is the expected cellular phenotype after this compound treatment?

The primary and expected cellular phenotype following successful this compound treatment is a significant increase in the percentage of cells arrested in mitosis with a characteristic monoastral spindle formation. This is a direct consequence of KSP/Eg5 inhibition. Subsequently, an increase in markers of apoptosis, such as Annexin V staining and caspase activation, is anticipated.

Q3: My cells are not showing the expected mitotic arrest after this compound treatment. What could be the reason?

Several factors could contribute to a lack of mitotic arrest:

  • Sub-optimal Drug Concentration: The IC50 of this compound can vary significantly between cell lines. Ensure you are using a concentration that is effective for your specific cell line. Refer to the quantitative data table below for reported IC50 values.

  • Drug Inactivity: Ensure the proper storage and handling of the this compound compound to maintain its activity.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound. See the troubleshooting guide on resistance for more details.

  • Low Proliferation Rate: this compound primarily affects actively dividing cells. If your cells have a low proliferation rate, the effects of the drug on the overall cell population may be less pronounced.

Q4: I am observing significant cytotoxicity, but not the characteristic monoastral spindles. What does this mean?

This could indicate a few possibilities:

  • Off-Target Effects at High Concentrations: At very high concentrations, this compound might induce cytotoxicity through off-target effects that are independent of KSP/Eg5 inhibition. It is crucial to perform dose-response experiments to identify the optimal concentration that induces the specific on-target phenotype.

  • Rapid Induction of Apoptosis: In some sensitive cell lines, the transition from mitotic arrest to apoptosis may be very rapid, making it challenging to capture a large population of cells with the classic monoastral phenotype at a single time point. Consider performing a time-course experiment to identify the optimal window for observing monoasters.

  • Alternative Cell Death Mechanisms: While apoptosis is the primary mode of cell death, at high concentrations or in specific cellular contexts, other forms of cell death, such as necrosis, could be triggered.

Q5: The clinical trials of this compound were largely unsuccessful due to lack of efficacy. Does this mean it is not a good tool for in vitro studies?

Not necessarily. The lack of efficacy in clinical trials is a complex issue that can be influenced by factors such as pharmacokinetics, tumor microenvironment, and patient heterogeneity, which may not be fully recapitulated in in vitro models.[2] this compound remains a potent and selective inhibitor of KSP/Eg5 and is a valuable tool for studying the cellular processes of mitosis and for investigating the potential of KSP inhibition in specific preclinical cancer models.[1]

Troubleshooting Guides

Issue 1: Sub-optimal or No Induction of Mitotic Arrest
Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 for your specific cell line. Start with a broad range of concentrations around the reported values (see data table below).
Drug Degradation Ensure this compound is stored correctly (typically at -20°C or -80°C) and protected from light. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
Low Cell Proliferation Rate Ensure your cells are in the logarithmic growth phase at the time of treatment. You can synchronize the cells to enrich the mitotic population.
Cell Line Resistance See the "Investigating Potential Resistance" section below.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and plates.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of the drug.
Fluctuations in Incubation Conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Issue 3: Investigating Potential Resistance to this compound

While specific acquired resistance mechanisms to this compound have not been extensively documented, resistance to Eg5 inhibitors, in general, has been linked to the following. If you suspect your cells have developed resistance, consider these possibilities:

Potential Mechanism Investigative Approach
Point Mutations in KIF11 (Eg5 gene) Sequence the KIF11 gene in your resistant cell line to identify potential mutations in the drug-binding pocket. Mutations in this region can reduce the binding affinity of the inhibitor.
Overexpression of Drug Efflux Pumps Use techniques like qPCR or Western blotting to assess the expression levels of common drug efflux pumps (e.g., P-glycoprotein/MDR1, MRP1).
Activation of Bypass Signaling Pathways Perform pathway analysis (e.g., using phospho-protein arrays or RNA sequencing) to identify any upregulated pro-survival pathways that may compensate for the mitotic arrest.

Quantitative Data

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
AGSStomach Adenocarcinoma0.000904
PFSK-1Medulloblastoma0.001038
MOLP-8Myeloma0.001300
SNG-MEndometrial Carcinoma0.001323
IGR-1Melanoma0.001376
AU565Breast Carcinoma0.001747
HCT-116Colorectal Carcinoma0.002009
M14Melanoma0.003035
MV-4-11Leukemia0.003088
OE21Esophageal Carcinoma0.003446
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Immunofluorescence for Monoaster Formation
  • Cell Culture: Grow cells on glass coverslips and treat with this compound.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in treated cells.

Visualizations

Caption: this compound inhibits KSP/Eg5, leading to mitotic arrest and subsequent apoptosis.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Results Start Start Unexpected_Result Unexpected Experimental Result Start->Unexpected_Result Check_Protocols Review Experimental Protocols (Concentration, Incubation Time, etc.) Unexpected_Result->Check_Protocols Validate_Reagents Validate Reagents (this compound Activity, Antibody Specificity) Check_Protocols->Validate_Reagents Assess_Cell_Health Assess Cell Health and Proliferation Rate Validate_Reagents->Assess_Cell_Health Investigate_Resistance Investigate Potential Resistance Mechanisms Assess_Cell_Health->Investigate_Resistance Data_Interpretation Re-interpret Data in Light of Findings Investigate_Resistance->Data_Interpretation End End Data_Interpretation->End

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Experimental_Workflow General Experimental Workflow for this compound Characterization Cell_Culture Cell Culture and Seeding Drug_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Drug_Treatment Phenotypic_Assays Phenotypic Assays Drug_Treatment->Phenotypic_Assays Viability_Assay Cell Viability Assay (e.g., MTT) Phenotypic_Assays->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Phenotypic_Assays->Apoptosis_Assay Microscopy Immunofluorescence Microscopy (Monoaster Formation) Phenotypic_Assays->Microscopy Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Microscopy->Data_Analysis

Caption: A typical experimental workflow for characterizing the effects of this compound.

References

How to assess AZD4877 efficacy in resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the efficacy of AZD4877, particularly in the context of resistant cell lines. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation tables to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Smac-mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). It is a bivalent antagonist, meaning it can simultaneously bind to two IAP proteins, such as cIAP1 and XIAP. This binding neutralizes the IAPs' function, leading to the activation of caspases and subsequent induction of apoptosis (programmed cell death).

Q2: My cells are showing resistance to this compound. What are the potential mechanisms?

A2: Resistance to IAP antagonists like this compound can arise from various factors. Common mechanisms include the upregulation of anti-apoptotic proteins (e.g., Bcl-2), downregulation or mutation of pro-apoptotic proteins, alterations in the TNFα signaling pathway, or increased drug efflux through transporters.

Q3: How do I confirm that my cell line is genuinely resistant to this compound?

A3: Resistance should be confirmed by performing a dose-response cell viability assay. A resistant cell line will exhibit a significantly higher IC50 value (the concentration of a drug that inhibits a biological process by 50%) compared to a sensitive, control cell line. This should be coupled with a direct measurement of apoptosis (e.g., Annexin V/PI staining) to confirm a lack of cell death induction.

Q4: What is the role of TNFα in this compound-mediated cell death?

A4: In many cancer cell lines, IAP antagonists require the presence of tumor necrosis factor-alpha (TNFα) to induce apoptosis effectively. cIAP1/2 are E3 ubiquitin ligases that regulate the TNFα signaling pathway. Inhibition of cIAPs by this compound can lead to the stabilization of NIK and activation of the non-canonical NF-κB pathway, resulting in TNFα production and autocrine/paracrine cell death signaling. If your experimental system lacks TNFα, you may not observe the expected cytotoxic effects.

Troubleshooting Guide

Problem 1: No significant decrease in cell viability in this compound-treated cells.

Possible Cause Suggested Solution
Suboptimal Drug Concentration Perform a dose-response curve starting from a low (e.g., 1 nM) to a high concentration (e.g., 10 µM) to determine the IC50 value for your specific cell line.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Lack of Endogenous TNFα Co-treat the cells with a low dose of exogenous TNFα (e.g., 1-10 ng/mL) to see if it sensitizes the cells to this compound.
Intrinsic or Acquired Resistance Proceed with the experimental workflow to characterize the resistance mechanism (see "Experimental Workflow for Characterizing Resistance" diagram below).

Problem 2: Inconsistent results between cell viability assays and apoptosis assays.

Possible Cause Suggested Solution
Assay Interference Ensure that the components of your cell viability assay (e.g., MTT, MTS) do not interfere with this compound. Run a control with the drug in cell-free media.
Cytostatic vs. Cytotoxic Effect A viability assay may show reduced metabolic activity (cytostatic effect) without immediate cell death. An apoptosis assay (like Annexin V) directly measures cell death (cytotoxic effect). Correlate results over a longer time course.
Incorrect Timing of Apoptosis Assay Measure apoptosis at multiple time points. Annexin V positivity is an early marker, while PI staining indicates later-stage apoptosis or necrosis.

Experimental Protocols & Data

Protocol 1: Cell Viability Assessment using MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and TNFα, if applicable) for the chosen time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrotic).

Protocol 3: Western Blot for Target Engagement
  • Protein Extraction: Treat cells with this compound for a short duration (e.g., 2-6 hours) to assess target engagement. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-cIAP1, anti-cleaved Caspase-3, anti-Actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system. A rapid degradation of cIAP1 and an increase in cleaved Caspase-3 would indicate effective target engagement.

Comparative Data Tables

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineConditionIC50 (nM)
Sensitive (e.g., MDA-MB-231) This compound alone50
This compound + 10 ng/mL TNFα5
Resistant (e.g., MDA-MB-231-R) This compound alone> 10,000
This compound + 10 ng/mL TNFα1,500

Table 2: Protein Expression Changes in Response to this compound (24h)

Cell LineTarget ProteinExpression Level (Fold Change vs. Control)
Sensitive cIAP10.1 (Degraded)
Cleaved Caspase-38.5
Resistant cIAP10.9 (No change)
Cleaved Caspase-31.2

Visual Guides & Workflows

AZD4877_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 ComplexI TRADD TRAF2 cIAP1/2 RIPK1 TNFR->ComplexI TNFa TNFα TNFa->TNFR AZD This compound cIAP cIAP1/2 AZD->cIAP Inhibits XIAP XIAP AZD->XIAP Inhibits RIPK1 RIPK1 cIAP->RIPK1 Ub Casp9 Caspase-9 XIAP->Casp9 Casp3 Caspase-3 XIAP->Casp3 Smac Smac/DIABLO Smac->XIAP Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ComplexII FADD Pro-Caspase-8 RIPK1 ComplexI->ComplexII cIAP inhibition ComplexII->Casp8

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow start Suspected this compound Resistance viability 1. Cell Viability Assay (Dose-Response Curve) start->viability ic50 Is IC50 significantly higher than sensitive cells? viability->ic50 apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Yes not_resistant Cell line is likely sensitive or tolerant. Re-evaluate experiment. ic50->not_resistant No no_apoptosis Is apoptosis induction blocked? apoptosis->no_apoptosis western 3. Western Blot for Target Engagement no_apoptosis->western Yes no_apoptosis->not_resistant No target Is cIAP1 degraded? Is Caspase-3 cleaved? western->target upstream Investigate Upstream (e.g., TNFα pathway, NF-κB activation) target->upstream No downstream Investigate Downstream (e.g., Bcl-2 family expression, XIAP levels) target->downstream Yes resistant Resistance Confirmed. Proceed to characterize mechanism. upstream->resistant downstream->resistant Troubleshooting_Tree start No cytotoxic effect observed with this compound check_tnfa Did you co-treat with TNFα? start->check_tnfa add_tnfa Action: Add 1-10 ng/mL TNFα to the culture medium. check_tnfa->add_tnfa No check_target Did you confirm target engagement? check_tnfa->check_target Yes pathway_issue Result: Resistance is likely due to a block in the TNFα signaling pathway. add_tnfa->pathway_issue run_wb Action: Perform Western Blot for cIAP1 degradation (2-6h post-treatment). check_target->run_wb No check_pathway Is the downstream apoptotic pathway intact? check_target->check_pathway Yes target_issue Result: Drug is not engaging its target. Check cell permeability or drug stability. run_wb->target_issue analyze_proteins Action: Analyze expression of Bcl-2 family proteins and XIAP. check_pathway->analyze_proteins No resistance_mech Result: Resistance mechanism is likely downstream of target engagement. check_pathway->resistance_mech Yes analyze_proteins->resistance_mech

Technical Support Center: AZD4877 Dosage and Administration in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of AZD4877, a potent and selective inhibitor of the kinesin spindle protein (KSP/Eg5). The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound prevents the separation of centrosomes, leading to the formation of monoastral spindles, which triggers a mitotic arrest and subsequent apoptotic cell death in rapidly dividing cells, such as cancer cells.[3]

Q2: In which preclinical tumor models has this compound shown activity?

A2: Preclinical studies have demonstrated that this compound exhibits anti-tumor activity in a range of both solid and hematological tumor xenograft models.[3] Specifically, its efficacy has been noted in primary bladder tumor explants and a Rituximab-insensitive non-Hodgkin's Lymphoma model (DoHH2T53).[3]

Q3: What are the known pharmacokinetic properties of this compound in preclinical models?

A3: Detailed pharmacokinetic data from extensive preclinical studies are not widely published. However, a study in rats administered a single intravenous (IV) dose of 6 mg/kg reported a half-life (T½) of 3.5 hours and a clearance (CL) of 36 mL/min/kg. This indicates a relatively rapid clearance in this species.

Troubleshooting Guide

Problem: I am not observing the expected anti-tumor efficacy in my xenograft model.

Possible Causes and Solutions:

  • Suboptimal Dosage: The dose of this compound may be too low for the specific tumor model. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose in your model.

  • Inappropriate Dosing Schedule: The frequency and duration of treatment may not be optimal. Preclinical data on specific schedules is limited, but clinical trials have explored weekly and twice-weekly infusions.[4] Consider evaluating different schedules (e.g., daily, every other day, weekly) in a pilot study.

  • Tumor Model Insensitivity: Not all tumor models are equally sensitive to KSP inhibition. The sensitivity of bladder cancer cells to this compound has been linked to the expression of p63 and its downstream target c-myc.[5] It is advisable to characterize the molecular profile of your tumor model to assess potential sensitivity.

  • Drug Formulation and Administration: Ensure that this compound is properly formulated for in vivo administration and that the chosen route of administration (e.g., intravenous, intraperitoneal) is appropriate and consistently executed.

Problem: I am observing significant toxicity in my animal models.

Possible Causes and Solutions:

  • Dosage Exceeds MTD: The administered dose is likely above the maximum tolerated dose for the specific strain and model. The primary dose-limiting toxicity observed in clinical trials was neutropenia.[4] It is crucial to perform a dose-finding study to establish the MTD in your experimental setup.

  • Dosing Schedule is Too Frequent: The dosing interval may be too short, not allowing for sufficient recovery between treatments. Consider reducing the frequency of administration.

Data on this compound Dosage and Efficacy

Note: Specific quantitative data from preclinical in vivo studies, such as administered dosages in mg/kg and corresponding tumor growth inhibition, are not extensively available in the public domain. The following tables provide a summary of available preclinical pharmacokinetic data and clinical trial dosages for context. Clinical data is not directly translatable to preclinical models and should be used with caution.

Table 1: Preclinical Pharmacokinetics of this compound

SpeciesDose (mg/kg)Route of AdministrationHalf-Life (T½)Clearance (CL)
Rat6Intravenous3.5 hours36 mL/min/kg

Table 2: this compound Dosages in Human Clinical Trials (for context only)

Dosing ScheduleMaximum Tolerated Dose (MTD)Cancer Type
Weekly IV Infusion30 mgRefractory Solid Tumors
Twice-weekly IV Infusion (Days 1, 4, 8, 11 of 21-day cycle)11 mgSolid and Lymphoid Malignancies[4]
3 Consecutive Daily IV Infusions (2-week schedule)16 mg/dayRefractory Acute Myeloid Leukemia[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle. Administer the drug via the chosen route (e.g., intravenous or intraperitoneal) according to the defined dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pharmacodynamic markers, such as the presence of monoastral spindles by immunohistochemistry.

Protocol 2: Dose-Finding Study to Determine Maximum Tolerated Dose (MTD)

  • Animal Cohorts: Use a sufficient number of healthy, non-tumor-bearing mice for each dose cohort.

  • Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent cohorts.

  • Treatment and Observation: Administer the drug according to the planned schedule and monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or other severe adverse events).

Visualizations

AZD4877_Mechanism_of_Action cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle KSP_Eg5 KSP (Eg5) KSP_Eg5->Centrosome_Separation Monoastral_Spindle Monoastral Spindle Formation This compound This compound This compound->KSP_Eg5 Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Dosage Adjustment Workflow Start Start: Select Tumor Model Dose_Finding Dose-Finding Study (MTD Determination) Start->Dose_Finding Efficacy_Study In Vivo Efficacy Study (Dose-Response) Dose_Finding->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Analysis Efficacy_Study->PD_Analysis PK_Analysis Pharmacokinetic (PK) Analysis Efficacy_Study->PK_Analysis Data_Analysis Data Analysis and Dosage Optimization PD_Analysis->Data_Analysis PK_Analysis->Data_Analysis End Optimized Dosage Data_Analysis->End

References

Validation & Comparative

A Comparative Analysis of the Side Effect Profiles of AZD4877 and Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the investigational kinesin spindle protein (KSP) inhibitor, AZD4877, and the established class of chemotherapy agents, taxanes. The information is compiled from published clinical trial data to assist researchers and drug development professionals in understanding the differing toxicities of these two classes of mitotic inhibitors.

Executive Summary

This compound, a selective inhibitor of the KSP Eg5, and taxanes, which target microtubule stability, both disrupt mitosis, leading to cancer cell death. However, their distinct mechanisms of action translate to different side effect profiles. Data from early-phase clinical trials of this compound and extensive clinical experience with taxanes (paclitaxel and docetaxel) indicate that while both classes can cause myelosuppression, their non-hematologic toxicities diverge significantly. Notably, this compound is theoretically associated with a lower risk of peripheral neuropathy, a common and often debilitating side effect of taxanes. This difference is attributed to the fact that KSP is primarily active in dividing cells, whereas microtubules are crucial for neuronal function in non-dividing cells.[1][2][3]

Comparative Side Effect Profile

The following table summarizes the incidence of common adverse events observed in clinical trials of this compound and taxanes. It is important to note that this is not a head-to-head comparison from a single trial, and the patient populations, underlying malignancies, and treatment regimens may differ, all of which can influence the reported frequencies of side effects.

Adverse EventThis compoundTaxanes (Paclitaxel/Docetaxel)
Hematologic
NeutropeniaGrade ≥3: 21-56%[4][5]Grade 3/4: 56% (Docetaxel)[6], 12% (Paclitaxel, weekly)
Febrile NeutropeniaDLT observed[7]High risk with certain docetaxel regimens
AnemiaCommonly reportedCommonly reported
ThrombocytopeniaDLT observed[7]Commonly reported
Non-Hematologic
Peripheral NeuropathyNot a prominent DLT[1]Grade 3/4: <10% (Docetaxel); can be dose-limiting for paclitaxel
Stomatitis/MucositisDLT observed (16-18 mg/day)[1][7]Commonly reported
Fatigue/AstheniaCommonly reported (Grade 1/2)[4]Commonly reported
Nausea/VomitingCommonly reported (Grade 1/2)[4]Commonly reported
DiarrheaCommonly reportedCommonly reported
AlopeciaNot consistently reported as a major issueVery common
Fluid RetentionNot reported as a DLTA known side effect of docetaxel
Hypersensitivity ReactionsNot a defining toxicityOccur with both paclitaxel and docetaxel, premedication required[8]
Palmar-Plantar ErythrodysesthesiaDLT observed (18 mg/day)[1]Less common with taxanes
HyperbilirubinemiaDLT observed (16 mg/day)[1]Can occur, particularly with liver impairment

DLT: Dose-Limiting Toxicity

Mechanisms of Action

The differing side effect profiles of this compound and taxanes are a direct consequence of their distinct molecular targets within the mitotic machinery.

This compound: Kinesin Spindle Protein (KSP) Inhibition

This compound selectively inhibits the KSP, also known as Eg5, a motor protein essential for the separation of centrosomes and the formation of a bipolar spindle during mitosis.[7] Inhibition of Eg5 leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and causing mitotic arrest, which ultimately results in apoptosis in rapidly dividing cancer cells.[9]

AZD4877_Mechanism cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Duplication Centrosome Duplication Centrosome_Separation Centrosome Separation Centrosome_Duplication->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Monopolar_Spindle Monopolar Spindle (Monoaster) Centrosome_Separation->Monopolar_Spindle Disrupts This compound This compound KSP_Eg5 KSP (Eg5) This compound->KSP_Eg5 Inhibits Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Taxane_Mechanism cluster_microtubule Microtubule Dynamics Polymerization Polymerization (Tubulin dimers add) Depolymerization Depolymerization (Tubulin dimers remove) Polymerization->Depolymerization Taxanes Taxanes Microtubules Microtubules Taxanes->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Prevents Depolymerization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Stabilized_Microtubules->Mitotic_Spindle_Dysfunction Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase_I Phase I Trial (Safety & Dosage) Preclinical->Phase_I Phase_II Phase II Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trial (Comparison to Standard Treatment) Phase_II->Phase_III Regulatory_Review Regulatory Review (e.g., FDA) Phase_III->Regulatory_Review Post_Marketing Phase IV (Post-Marketing Surveillance) Regulatory_Review->Post_Marketing

References

AZD4877 and Docetaxel Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug development, the exploration of combination therapies to enhance efficacy and overcome resistance is paramount. This guide provides a comparative analysis of the investigational kinesin spindle protein (KSP) inhibitor, AZD4877, in combination with the established chemotherapeutic agent, docetaxel. Due to the limited availability of public data on the specific combination of this compound and docetaxel, this guide leverages preclinical findings and compares them with clinical data from a similar combination of a KSP inhibitor, ispinesib, with docetaxel.

Mechanism of Action: A Dual Approach to Mitotic Disruption

This compound and docetaxel both target the mitotic machinery of cancer cells, but through distinct mechanisms, providing a strong rationale for their combined use.

This compound , a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5, targets a crucial motor protein responsible for separating centrosomes during the early stages of mitosis.[1] Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death in rapidly dividing cancer cells.[1]

Docetaxel , a member of the taxane family of drugs, works by stabilizing microtubules, the key components of the mitotic spindle.[2] This stabilization prevents the dynamic instability of microtubules required for normal spindle function, leading to mitotic arrest and apoptosis.[2]

The complementary mechanisms of action are visualized in the signaling pathway diagram below.

AZD4877_Docetaxel_Pathway Combined Effect of this compound and Docetaxel on Mitosis cluster_mitosis Mitosis cluster_spindle Mitotic Spindle Formation cluster_drugs Drug Intervention Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Assembly Centrosome_Separation->Bipolar_Spindle Monopolar_Spindle Monopolar_Spindle Centrosome_Separation->Monopolar_Spindle Leads to Microtubule_Dynamics Microtubule Dynamics Microtubule_Dynamics->Bipolar_Spindle Aberrant_Spindle Aberrant_Spindle Microtubule_Dynamics->Aberrant_Spindle Leads to Bipolar_Spindle->Metaphase Chromosome Alignment This compound This compound (KSP Inhibitor) This compound->Centrosome_Separation Inhibits KSP (Eg5) Docetaxel Docetaxel (Taxane) Docetaxel->Microtubule_Dynamics Stabilizes Microtubules Mitotic_Arrest Mitotic_Arrest Monopolar_Spindle->Mitotic_Arrest Aberrant_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Preclinical_Workflow Preclinical In Vivo Study Workflow Tumor_Implantation Tumor Cell Implantation (Xenograft Model) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Single Agents & Combination) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition & Tumor Regrowth Delay Monitoring->Endpoint

References

Validating AZD4877 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of AZD4877, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. Understanding and confirming that a drug interacts with its intended target within a cellular context is a critical step in drug development. This document outlines key methodologies, presents supporting data, and offers detailed protocols to aid researchers in selecting the most appropriate assays for their needs.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that targets KSP (Eg5), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound disrupts spindle assembly, leading to the formation of characteristic monopolar spindles ("monoasters"), which triggers mitotic arrest and subsequent apoptosis in actively dividing cancer cells.[2][3][4] The biochemical potency of this compound against Eg5 is high, with a reported IC50 of 2 nM in ATPase assays.[2][5] Validating that this biochemical activity translates to on-target effects in a cellular environment is paramount.

Comparative Analysis of Target Engagement Assays

Several distinct methodologies can be employed to confirm that this compound engages its KSP/Eg5 target in cells. These techniques range from direct visualization of the drug's phenotypic effect to more direct biophysical measurements of target interaction. The following table summarizes and compares the key characteristics of these assays.

Assay Principle Throughput Directness of Target Engagement Evidence Quantitative Readout Key Considerations
Immunofluorescence for Monoaster Formation Visualization of the characteristic monopolar spindle phenotype induced by KSP inhibition. Cells are stained for microtubules (α-tubulin) and DNA (DAPI/Hoechst).Low to MediumIndirect (phenotypic)Percentage of cells with monoasters, EC50 for monoaster formation.Provides spatial information within the cell. Requires cell imaging capabilities.
Biochemical Eg5 ATPase Assay Measures the inhibition of the ATPase activity of purified Eg5 protein in the presence of the compound.HighDirect (in vitro)IC50 value.Does not confirm cellular permeability or engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates.Low to High (format dependent)DirectThermal shift (ΔTm), EC50 for thermal stabilization.Can be challenging to optimize for all targets. Requires specific antibodies for Western blot detection.
Co-Immunoprecipitation (Co-IP) Assesses the disruption of the interaction between KSP/Eg5 and its binding partners (e.g., microtubules) by the inhibitor.LowIndirectReduction in co-precipitated protein.Dependent on the availability of suitable antibodies and the presence of a stable interaction to disrupt.
Cytotoxicity/Cell Proliferation Assay Measures the effect of the compound on cell viability or proliferation.HighIndirectIC50/EC50 for cell viability.A downstream consequence of target engagement and mitotic arrest. Not specific to the target.

Quantitative Data Summary

The following table presents a summary of quantitative data for this compound and other KSP inhibitors, highlighting the correlation between biochemical and cellular activities.

Compound Biochemical IC50 (Eg5 ATPase) Cellular EC50 (Monoaster Formation) Cellular IC50 (Cytotoxicity) Cell Line(s)
This compound 2 nM[2][5]Data not explicitly found in searchesVaries by cell line (See Genomics of Drug Sensitivity in Cancer database)[6][7]Various
Monastrol ~30 µM[8]~700 nM (mitotic arrest)[9]Data variesHeLa[9]
S-trityl-L-cysteine (STLC) 140 nM (microtubule-activated)[9]700 nM (mitotic arrest)[9]Data variesHeLa[9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action

AZD4877_Mechanism This compound This compound KSP KSP/Eg5 (Kinesin Spindle Protein) This compound->KSP Inhibits Microtubules Microtubule Sliding KSP->Microtubules Drives Monoaster Monoaster Formation KSP->Monoaster Leads to Spindle Bipolar Spindle Formation Microtubules->Spindle MitoticArrest Mitotic Arrest Monoaster->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Monoaster_Workflow cluster_cell_culture Cell Culture cluster_staining Immunofluorescence Staining cluster_analysis Analysis start Seed cells on coverslips treat Treat with this compound start->treat fix Fix cells (e.g., Methanol or PFA) treat->fix perm Permeabilize (if needed) fix->perm block Block non-specific binding perm->block primary_ab Incubate with anti-α-tubulin primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain DNA (DAPI or Hoechst) secondary_ab->counterstain image Image acquisition (Fluorescence Microscope) counterstain->image quantify Quantify percentage of cells with monoasters image->quantify Method_Comparison cluster_direct Direct Target Engagement cluster_indirect Indirect Cellular Readouts CETSA Cellular Thermal Shift Assay (CETSA) Biochem Biochemical ATPase Assay (in vitro) Monoaster Monoaster Formation (Phenotypic) CoIP Co-Immunoprecipitation (Interaction disruption) Cytotoxicity Cytotoxicity Assay (Downstream effect) This compound This compound This compound->CETSA This compound->Biochem This compound->Monoaster This compound->CoIP This compound->Cytotoxicity

References

Unveiling Predictive Biomarkers for AZD4877 Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinesin spindle protein (KSP) inhibitor AZD4877 with alternative KSP inhibitors, focusing on the identification of predictive biomarkers for treatment response. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in oncology.

Executive Summary

This compound is a potent and selective inhibitor of the kinesin spindle protein (KSP, also known as Eg5), a motor protein essential for the formation of the bipolar mitotic spindle. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in actively dividing cancer cells. While this compound demonstrated target engagement in clinical trials, evidenced by the formation of monoasters, its overall clinical efficacy was limited, leading to the discontinuation of its development for several indications. This guide delves into the potential biomarkers that could identify patient populations who may benefit from KSP inhibitors, with a primary focus on the role of p63 and c-myc in sensitivity to this compound. We also present a comparative analysis with other KSP inhibitors, Ispinesib and Filanesib, to provide a broader context for biomarker discovery and drug development in this class of antimitotic agents.

Comparative Analysis of KSP Inhibitors

The following table summarizes the key characteristics of this compound and two other notable KSP inhibitors, Ispinesib and Filanesib.

FeatureThis compoundIspinesib (SB-715992)Filanesib (ARRY-520)
Mechanism of Action Selective inhibitor of KSP/Eg5 ATPase activity.[1]Potent and selective inhibitor of KSP.[2]Highly selective inhibitor of KSP.[3]
Reported IC50 Potent cell growth inhibition in various cell lines.[4]1.2–9.5 nM in a wide range of human and murine cell lines.[2]Preclinical antimyeloma activity.[5]
Key Predictive Biomarker High p63 expression in bladder cancer cells.[6]Under investigation; no definitive predictive biomarker identified.Low baseline levels of α1-acid glycoprotein (AAG).[5]
Clinical Development Status Development halted due to limited efficacy.Investigated in multiple Phase I/II trials; development status unclear.[2]Investigated in Phase I/II trials for multiple myeloma.[5]
Reported Clinical Efficacy Limited clinical activity in solid tumors and AML.[4]9% objective response rate in metastatic breast cancer.[2]16% single-agent overall response rate in heavily pretreated multiple myeloma.[7]
Key Toxicities Neutropenia, fatigue, nausea.Neutropenia.[2]Febrile neutropenia, mucosal inflammation, cytopenias.[5]

Biomarkers of Response to this compound

p63 Expression as a Primary Determinant of Sensitivity

A pivotal study in a diverse panel of human bladder cancer cell lines identified p63 expression as the most significant predictor of sensitivity to this compound.[6]

  • Finding: Cell lines with high baseline levels of p63 mRNA and protein were significantly more sensitive to this compound-induced apoptosis.[6]

  • Validation: Stable knockdown of p63 in a sensitive cell line conferred resistance to this compound.[8]

c-myc as a Downstream Effector

The same study further implicated the proto-oncogene c-myc as a critical downstream mediator of p63-dependent sensitivity to this compound.[8]

  • Mechanism: Knockdown of p63 resulted in decreased expression of c-myc.[8]

  • Functional Link: Direct knockdown of c-myc also rendered bladder cancer cells resistant to this compound, phenocopying the effect of p63 knockdown.[8]

The Role of p53

In contrast to p63, the tumor suppressor protein p53 does not appear to be a reliable biomarker for sensitivity to KSP inhibitors. Studies have shown that KSP inhibitors can induce apoptosis independently of p53 status.[9]

Experimental Data: this compound Sensitivity in Bladder Cancer Cell Lines

The following table, based on findings from preclinical studies, illustrates the correlation between p63 expression and sensitivity to this compound in a panel of human bladder cancer cell lines. While specific IC50 values were not provided in the primary source, the relative sensitivity is categorized based on the reported apoptotic response.

Cell Linep63 Expression LevelRelative Sensitivity to this compound
UM-UC14 HighSensitive
UM-UC5 HighSensitive
UM-UC6 HighSensitive
UM-UC9 HighSensitive
J82 HighSensitive
T24 Low/UndetectableResistant
TCCSUP Low/UndetectableResistant
HT-1376 Low/UndetectableResistant
5637 Low/UndetectableResistant
SCaBER Low/UndetectableResistant

Data extrapolated from figures and descriptions in the cited literature.[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of KSP inhibitors on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Adherent cancer cell lines

  • Culture medium (serum-free for the assay)

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with a range of concentrations of the KSP inhibitor and incubate for the desired period (e.g., 72 hours).

  • Aspirate the culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solution to each well.

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Immunohistochemistry (IHC) for p63

This protocol is for the detection of p63 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • VENTANA anti-p63 (4A4) Mouse Monoclonal Primary Antibody

  • Ventana BenchMark IHC/ISH instrument

  • ultraView Universal DAB Detection Kit

  • Cell Conditioning 1 (CC1) solution

Procedure (Automated on Ventana BenchMark):

  • Deparaffinization: Perform deparaffinization on the instrument.[10]

  • Cell Conditioning (Antigen Retrieval): Use CC1 solution for 64 minutes at 95°C.[10]

  • Primary Antibody Incubation: Incubate with anti-p63 (4A4) antibody for 24 minutes at 37°C.[10]

  • Detection: Use the ultraView Universal DAB Detection Kit according to the manufacturer's instructions.[10]

  • Counterstain and Coverslip: Counterstain with hematoxylin and coverslip the slides.

Interpretation: A nuclear staining pattern indicates p63 positivity.[11][12]

Quantitative Real-Time PCR (qRT-PCR) for p63 and c-myc mRNA

This protocol is for quantifying the mRNA expression levels of TP63 (p63) and MYC (c-myc).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Validated primer pairs for human TP63 and MYC (and a reference gene like GAPDH)

Primer Sequences (Example):

  • Human TP63: (Forward and reverse primer sequences to be obtained from a validated source, e.g., OriGene HP233906).[13]

  • Human MYC: (Forward and reverse primer sequences to be obtained from a validated source, e.g., OriGene HP206146).[14]

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • qPCR Cycling: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Visualizing the Pathways and Workflows

Signaling Pathway of KSP Inhibition and Biomarker-Mediated Response

KSP_Inhibition_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_biomarker Biomarker Pathway This compound This compound KSP KSP/Eg5 This compound->KSP inhibits Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle required for Mitotic_Arrest Mitotic Arrest Bipolar_Spindle->Mitotic_Arrest disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces p63 p63 cMyc c-myc p63->cMyc upregulates Cell_Proliferation Enhanced Cell Proliferation cMyc->Cell_Proliferation promotes Cell_Proliferation->Mitotic_Arrest sensitizes to

Caption: KSP inhibition by this compound leads to mitotic arrest and apoptosis. High p63 expression, through upregulation of c-myc, may sensitize cells to this process.

Experimental Workflow for Biomarker Identification and Validation

Biomarker_Workflow start Start: Hypothesis Generation cell_panel Panel of Cancer Cell Lines start->cell_panel drug_screen High-Throughput Drug Screen (e.g., this compound) cell_panel->drug_screen data_analysis Correlate Drug Sensitivity with Molecular Profiles drug_screen->data_analysis biomarker_id Identify Candidate Biomarker (e.g., p63) data_analysis->biomarker_id validation Functional Validation biomarker_id->validation knockdown Gene Knockdown/Knockout validation->knockdown overexpression Gene Overexpression validation->overexpression clinical_validation Clinical Sample Analysis (IHC, qRT-PCR) knockdown->clinical_validation overexpression->clinical_validation end End: Validated Predictive Biomarker clinical_validation->end

Caption: A typical workflow for identifying and validating predictive biomarkers for a targeted cancer therapy.

Conclusion

The identification of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like KSP inhibitors. The compelling evidence for p63 as a biomarker for this compound sensitivity in bladder cancer provides a strong rationale for retrospectively analyzing p63 status in clinical trial samples and for prospectively stratifying patients in future studies of KSP inhibitors. While this compound development has been halted, the insights gained from its investigation, particularly the p63-c-myc signaling axis, can inform the development of other KSP inhibitors like Ispinesib and Filanesib. For Filanesib, the potential of AAG as a predictive biomarker warrants further investigation. By integrating robust biomarker strategies into clinical trial design, the full potential of KSP inhibitors as a valuable class of anticancer agents may yet be realized.

References

Navigating Resistance: A Comparative Guide to AZD4877 and Other KSP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitor AZD4877 with other agents in its class, focusing on the critical aspect of cross-resistance. Experimental data and detailed protocols are provided to support further investigation into this key area of cancer drug development.

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies.[1][2] Inhibitors of KSP induce mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1][2] this compound is a potent, selective, synthetic KSP inhibitor that arrests cells in mitosis, leading to the formation of characteristic monopolar spindles.[3][4] However, like many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the patterns of cross-resistance between different KSP inhibitors is vital for designing effective sequential or combination treatment strategies.

Mechanism of Action and Resistance

KSP inhibitors are broadly classified based on their binding site on the Eg5 motor domain. The majority, including this compound, Ispinesib, and Filanesib, are allosteric inhibitors that bind to a pocket formed by loop L5 and helices α2 and α3.[1][5] This binding event locks the motor domain in a conformation that prevents ATP hydrolysis and progression through mitosis.[5]

Resistance to these loop L5 inhibitors can arise through various mechanisms, most notably through point mutations in the Eg5 binding pocket.[6] Studies on cell lines with acquired resistance to the KSP inhibitor S-trityl-L-cysteine (STLC) have demonstrated that mutations in this allosteric site can confer resistance not only to STLC but also to other loop L5 inhibitors like Ispinesib and Filanesib.[6] Given that this compound is an isostere of Ispinesib, it is highly probable that they share a similar binding mechanism and, consequently, a susceptibility to the same resistance mutations, leading to a high degree of cross-resistance.[5]

A key finding is that STLC-resistant cells, while cross-resistant to other loop L5 inhibitors, remain sensitive to ATP-competitive KSP inhibitors, which bind to a different site on the motor protein.[6] This suggests a potential therapeutic strategy to overcome acquired resistance to the more common class of allosteric KSP inhibitors.

The clinical development of this compound was discontinued due to a lack of efficacy in clinical trials.[3][5][7] This outcome underscores the importance of understanding and overcoming resistance mechanisms for this class of drugs.

Comparative Data on KSP Inhibitors

The following table summarizes the key characteristics of this compound and other notable KSP inhibitors. While direct comparative studies on cross-resistance involving this compound are limited, the data presented here is compiled from various preclinical and clinical studies.

InhibitorChemical ClassBinding SiteIC50 (KSP ATPase)Status
This compound ThiazolopyrimidineLoop L5/α2/α32 nM[5]Development Discontinued[5][7]
Ispinesib (SB-715992) QuinazolinoneLoop L5/α2/α3<10 nM[5]Clinical Trials[3]
Filanesib (ARRY-520) ThiadiazoleLoop L5/α2/α36 nM[5]Clinical Trials[5]
Litronesib (LY2523355) Not specifiedLoop L5/α2/α3Not specifiedClinical Trials
MK-0731 Not specifiedLoop L5/α2/α3Not specifiedClinical Trials[3]
Monastrol DihydropyrimidineLoop L5/α2/α3Not specifiedPreclinical
S-trityl-L-cysteine (STLC) Cysteine derivativeLoop L5/α2/α3Not specifiedPreclinical

Cross-Resistance Profile (Inferred for this compound)

Based on the available data for other loop L5 inhibitors, the following table outlines the expected cross-resistance profile for cell lines with acquired resistance to this compound.

Resistant toExpected Sensitivity to IspinesibExpected Sensitivity to FilanesibExpected Sensitivity to ATP-competitive KSP inhibitors
This compound Resistant Resistant Sensitive

Experimental Protocols

To facilitate further research into the cross-resistance of KSP inhibitors, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of a KSP inhibitor that inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the KSP inhibitor (e.g., this compound, Ispinesib) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve fitting software.

KSP ATPase Activity Assay

This biochemical assay measures the enzymatic activity of KSP and its inhibition by test compounds.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant KSP enzyme, microtubules, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the KSP inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a malachite green-based colorimetric assay.

  • Data Analysis: Determine the inhibitor concentration that reduces KSP ATPase activity by 50% (IC50).

Mitotic Arrest Assay (Flow Cytometry)

This assay quantifies the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with a KSP inhibitor.

  • Cell Treatment: Treat cells with the KSP inhibitor at a concentration known to induce mitotic arrest (e.g., 10x IC50) for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G2/M phase of the cell cycle based on their DNA content. An increase in the G2/M population indicates mitotic arrest.

Visualizations

KSP Inhibition Signaling Pathway

KSP_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase KSP Kinesin Spindle Protein (KSP/Eg5) Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle drives separation of Mitotic_Arrest Mitotic Arrest (Monopolar Spindle) Resistance Resistance (e.g., Eg5 mutation) KSP->Resistance mutation in binding site leads to Microtubules Microtubules Microtubules->Bipolar_Spindle Centrosomes Centrosomes Centrosomes->Bipolar_Spindle Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division This compound This compound & other Loop L5 Inhibitors This compound->KSP inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Resistance->KSP prevents inhibitor binding

Caption: Signaling pathway of KSP inhibition and resistance.

Experimental Workflow for Assessing Cross-Resistance

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_testing Cross-Resistance Testing cluster_assays Assays cluster_analysis Data Analysis and Conclusion Start Start with Parental Cancer Cell Line Develop_Resistance Develop Resistance to This compound (or other KSPi) by continuous exposure Start->Develop_Resistance Resistant_Line This compound-Resistant Cell Line Develop_Resistance->Resistant_Line Test_this compound Test sensitivity to this compound (Positive Control) Resistant_Line->Test_this compound Test_Other_KSPi Test sensitivity to other KSP Inhibitors (e.g., Ispinesib, Filanesib) Resistant_Line->Test_Other_KSPi Test_ATP_Comp Test sensitivity to ATP-competitive KSPi Resistant_Line->Test_ATP_Comp Viability_Assay Cell Viability Assay (IC50) Test_this compound->Viability_Assay Mitotic_Arrest_Assay Mitotic Arrest Assay Test_this compound->Mitotic_Arrest_Assay ATPase_Assay KSP ATPase Assay Test_this compound->ATPase_Assay Test_Other_KSPi->Viability_Assay Test_Other_KSPi->Mitotic_Arrest_Assay Test_Other_KSPi->ATPase_Assay Test_ATP_Comp->Viability_Assay Compare_IC50 Compare IC50 values of parental vs. resistant lines Viability_Assay->Compare_IC50 Mitotic_Arrest_Assay->Compare_IC50 ATPase_Assay->Compare_IC50 Conclusion Determine Cross-Resistance Profile Compare_IC50->Conclusion

Caption: Workflow for determining KSP inhibitor cross-resistance.

References

Synergistic Potential of AZD4877 with Chemotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Preclinical Data and Future Directions

Introduction

AZD4877 is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. This protein plays a crucial role in the formation of the bipolar spindle during mitosis, and its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] While this compound showed promise in preclinical models, its clinical development was halted due to a lack of significant efficacy in monotherapy trials.[3][4] This has shifted the focus towards exploring its potential in combination with other chemotherapeutic agents to enhance anti-tumor activity. This guide provides a comprehensive overview of the available preclinical data on the synergistic effects of this compound with chemotherapy, detailed experimental protocols for evaluating such combinations, and a forward-looking perspective for researchers in oncology and drug development.

Mechanism of Action: Targeting Mitosis

This compound exerts its cytotoxic effects by specifically targeting KSP, a motor protein essential for separating centrosomes and establishing a bipolar spindle during the early stages of mitosis. Inhibition of KSP leads to the formation of characteristic "monoastral" spindles, where chromosomes are arranged in a rosette around a single spindle pole.[1] This aberrant mitotic configuration activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis. Unable to resolve this mitotic block, the cancer cells ultimately undergo programmed cell death (apoptosis).[1][5]

AZD4877_Mechanism_of_Action Mechanism of Action of this compound cluster_mitosis Mitosis cluster_drug_action Drug Intervention Prophase Prophase Metaphase Metaphase Prophase->Metaphase KSP KSP Prophase->KSP essential for Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Bipolar_Spindle Bipolar_Spindle KSP->Bipolar_Spindle formation Monoastral_Spindle Monoastral_Spindle KSP->Monoastral_Spindle leads to This compound This compound This compound->KSP inhibits Mitotic_Arrest Mitotic_Arrest Monoastral_Spindle->Mitotic_Arrest induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis triggers

Caption: Mechanism of this compound action.

Preclinical Synergy with Docetaxel

To date, the most notable preclinical evidence for the synergistic potential of this compound comes from a study in combination with the taxane agent, docetaxel. Taxanes also interfere with mitosis, but through a different mechanism: they stabilize microtubules, leading to the formation of dysfunctional mitotic spindles and subsequent cell cycle arrest.

A conference abstract reported that the combination of this compound and docetaxel demonstrated additive efficacy in tumor growth inhibition in in vivo models.[1] Furthermore, the combination resulted in a notable delay in tumor regrowth compared to either agent alone.[1] While detailed quantitative data such as combination index (CI) values from in vitro studies are not publicly available, these findings suggest a beneficial interaction that warrants further investigation.

Combination Cancer Model Observed Effect Source
This compound + DocetaxelXenograft ModelsAdditive tumor growth inhibition; Notable tumor regrowth delay[1]

Experimental Protocols for Synergy Assessment

For researchers aiming to investigate the synergistic potential of this compound with other chemotherapeutic agents, a systematic approach is crucial. Below is a detailed protocol for an in vitro cell viability assay to determine the combination index (CI), a quantitative measure of drug interaction.

Cell Viability Assay and Combination Index (CI) Calculation

1. Cell Culture and Seeding:

  • Culture the cancer cell line of interest in appropriate media and conditions.

  • Harvest cells during the exponential growth phase and determine cell density using a hemocytometer or automated cell counter.

  • Seed cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions for each drug to cover a range of concentrations above and below their respective IC50 values.

  • Treat the cells with:

    • This compound alone (single agent dose-response).

    • The chemotherapeutic agent alone (single agent dose-response).

    • A combination of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on the ratio of their IC50s).

    • Vehicle control (e.g., DMSO).

3. Incubation and Viability Assessment:

  • Incubate the treated plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.

  • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

4. Data Analysis and CI Calculation:

  • Convert the raw data to percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value for each drug alone.

  • Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental_Workflow_Synergy_Assessment Experimental Workflow for Synergy Assessment Cell_Culture 1. Cell Culture & Seeding Drug_Preparation 2. Drug Preparation & Treatment Cell_Culture->Drug_Preparation Incubation 3. Incubation (48-72h) Drug_Preparation->Incubation Viability_Assay 4. Cell Viability Assay Incubation->Viability_Assay Data_Analysis 5. Data Analysis Viability_Assay->Data_Analysis CI_Calculation 6. Combination Index (CI) Calculation Data_Analysis->CI_Calculation Synergy_Determination Synergy/Additive/Antagonism CI_Calculation->Synergy_Determination

Caption: Workflow for assessing drug synergy.

Potential for Other Combinations and Future Directions

The mechanism of action of this compound, inducing mitotic arrest, suggests potential synergy with agents that target other phases of the cell cycle or induce DNA damage. For instance, combining this compound with DNA-damaging agents (e.g., platinum-based drugs, topoisomerase inhibitors) could be a promising strategy. Cells that survive DNA damage and proceed to mitosis would then be susceptible to the mitotic catastrophe induced by this compound.

However, it is important to note that not all combinations with other anti-mitotic agents will be synergistic. For example, a study combining a different KSP inhibitor with paclitaxel (a taxane) showed an antagonistic effect.[6] This highlights the complexity of drug interactions, even among agents that target the same cellular process.

Future research should focus on:

  • Systematic in vitro screening: Testing this compound in combination with a panel of approved chemotherapeutic agents across various cancer cell lines to identify synergistic interactions.

  • Mechanistic studies: Investigating the molecular basis of any observed synergy or antagonism to better understand the underlying biology.

  • In vivo validation: Confirming promising in vitro findings in preclinical animal models to assess efficacy and potential toxicities.

Conclusion

While the clinical development of this compound as a monotherapy has been discontinued, its potential as a combination partner with existing chemotherapies remains an area of interest for preclinical research. The reported additive effect with docetaxel provides a rationale for further investigation.[1] A systematic approach to evaluating drug combinations, utilizing robust experimental protocols and quantitative analysis, is essential to unlock the potential of KSP inhibitors like this compound in the ongoing effort to develop more effective cancer therapies. The insights gained from such studies could pave the way for novel treatment strategies that overcome the limitations of single-agent therapies.

References

A Comparative Analysis of AZD4877 and Other Eg5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the Eg5 inhibitor AZD4877 against other notable inhibitors of the same class. This document synthesizes preclinical and clinical data, presents detailed experimental methodologies, and visualizes key biological and experimental processes.

Eg5, a member of the kinesin-5 family of motor proteins, plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division. Its exclusive role in mitosis makes it an attractive target for cancer therapy, as inhibiting Eg5 selectively affects rapidly dividing cancer cells while sparing non-dividing cells. This targeted approach has the potential to reduce the side effects commonly associated with traditional chemotherapies that target the microtubule cytoskeleton, such as neurotoxicity. A number of small molecule inhibitors of Eg5 have been developed and investigated in clinical trials, including this compound, ispinesib, filanesib, and litronesib. This guide offers a detailed comparison of their performance based on available experimental data.

Mechanism of Action of Eg5 Inhibitors

Eg5 inhibitors are allosteric inhibitors that bind to a pocket on the motor domain of the Eg5 protein, distinct from the ATP and microtubule binding sites. This binding locks the motor in a state that prevents ATP hydrolysis and its subsequent conformational changes required for movement along microtubules. The inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle ("monoaster"). This mitotic arrest ultimately triggers the spindle assembly checkpoint and induces apoptosis in cancer cells.

Eg5_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Bipolar Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Duplication Centrosome Duplication Centrosome_Separation Centrosome Separation Centrosome_Duplication->Centrosome_Separation Eg5 Motor Protein (ATP Hydrolysis) Bipolar_Spindle Bipolar Spindle Centrosome_Separation->Bipolar_Spindle Monopolar_Spindle Monopolar Spindle (Monoaster) Bipolar_Spindle->Metaphase Eg5_Inhibitors Eg5 Inhibitors (this compound, Ispinesib, etc.) Eg5_Inhibitors->Centrosome_Separation Inhibition Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Eg5 signaling pathway and the effect of inhibitors.

Preclinical Activity: A Comparative Look

The preclinical efficacy of Eg5 inhibitors is typically evaluated by their ability to inhibit the ATPase activity of the Eg5 enzyme and to suppress the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

InhibitorEg5 ATPase IC50 (nM)Cell LineCancer TypeCellular IC50 (nM)
This compound 2[1][2]DoHH2 (Rituximab-insensitive)Non-Hodgkin's LymphomaPotent growth inhibition[3]
Bladder Cancer CellsBladder Cancer10 (induces apoptosis)[4]
Ispinesib <10[5]SKOV3Ovarian Cancer1.2 - 9.5[6]
Colo 205Colon Cancer1.2 - 9.5[6]
Multiple Cell LinesVariousMedian: 4.1[7]
Filanesib 6[8]Multiple Myeloma Cell LinesMultiple Myeloma0.4 - 3.1[8]
Litronesib N/AVarious Cancer Cell LinesVariousBroad anticancer activity[9]

Clinical Performance: A Summary of Key Findings

Clinical trials have provided valuable insights into the safety and efficacy of Eg5 inhibitors in cancer patients. Key parameters from these studies, including pharmacokinetic properties, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs), are summarized below.

Pharmacokinetic Profiles
InhibitorHalf-life (t1/2)ClearanceKey Notes
This compound ~16 hours[10]N/AExposure is approximately dose-proportional.[11]
Ispinesib ~16 hours (pediatric)[12]5 L/hr/m² (pediatric)[12]Substantial inter-patient variation in drug disposition.[12]
Filanesib ~70 hours[13]Low (~3 L/hour)[14]Long half-life allows for intermittent dosing schedules.
Litronesib N/AN/AExposure increased in a dose-dependent manner.[15]
Clinical Efficacy and Safety
InhibitorMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Clinical Trial Highlights
This compound 11 mg (solid tumors/lymphoma)[10], 16 mg/day (AML)[1], 30 mg (solid tumors, weekly)[11]Neutropenia[10][11], Stomatitis, Hyperbilirubinemia, Palmar-plantar erythrodysesthesia syndrome[1]Terminated due to lack of efficacy in AML and advanced urothelial cancer.[1][16]
Ispinesib 9 mg/m² (pediatric), 12 mg/m² (breast cancer)[17], 6 mg/m²/day x 3 days (solid tumors)Neutropenia, Hepatotoxicity[12], Increased AST/ALT[17]Limited activity as a single agent.[5][17]
Filanesib 2.50 mg/m²/cycle[13]Febrile neutropenia, Mucosal inflammation[18][19]Showed activity in heavily pretreated multiple myeloma patients.[20]
Litronesib 5 mg/m²/day (with G-CSF)[15]Neutropenia, Mucositis, Stomatitis[9][21]Partial responses observed in some patients with advanced cancers.[21]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are methodologies for key assays used in the evaluation of Eg5 inhibitors.

Eg5 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein.

Materials:

  • Recombinant human Eg5 protein

  • Microtubules (taxol-stabilized)

  • ATPase assay buffer (e.g., 20 mM PIPES pH 7.0, 1 mM MgCl₂, 50 nM microtubules, 20 µM paclitaxel, 200 µM ATP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader for measuring phosphate release (e.g., using a malachite green-based detection reagent)

Procedure:

  • Prepare a reaction mixture containing ATPase assay buffer, Eg5 protein, and microtubules.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known Eg5 inhibitor).

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a suitable detection reagent.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Monoaster Formation Assay (Immunofluorescence)

This assay visually confirms the on-target effect of Eg5 inhibitors by detecting the formation of monopolar spindles in treated cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-γ-tubulin (to visualize centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (to stain nuclei)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells with a monoaster phenotype.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[22]

Experimental Workflow and Logic

The evaluation of a novel Eg5 inhibitor typically follows a structured preclinical workflow to establish its potency, selectivity, and mechanism of action before proceeding to clinical development.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of an Eg5 Inhibitor cluster_invitro In Vitro Assays Target_ID Target Identification (Eg5) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_Validation Hit Validation (Biochemical Assays) HTS->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo ATPase_Assay Eg5 ATPase Assay (IC50 Determination) In_Vitro->ATPase_Assay Cell_Viability Cell Viability Assays (MTT, etc.) In_Vitro->Cell_Viability Monoaster_Assay Monoaster Formation (Immunofluorescence) In_Vitro->Monoaster_Assay Selectivity Kinase Selectivity Panel In_Vitro->Selectivity Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

A typical preclinical drug discovery workflow for an Eg5 inhibitor.

Conclusion

The development of Eg5 inhibitors represents a targeted approach to cancer therapy with the potential for an improved safety profile compared to traditional antimitotics. While this compound showed potent preclinical activity, its clinical development was halted due to a lack of efficacy. Comparative analysis with other Eg5 inhibitors like ispinesib, filanesib, and litronesib reveals a class of compounds with a shared mechanism of action but varied pharmacokinetic profiles and clinical outcomes. Neutropenia is a common on-target toxicity observed across this class. The continued investigation of Eg5 inhibitors, potentially in combination therapies or in specific patient populations identified by biomarkers, may yet unlock their therapeutic potential in oncology. This guide provides a foundational resource for researchers in this field to build upon and advance the development of novel anticancer agents.

References

Validating the Anti-Tumor Activity of AZD4877 In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-tumor activity of AZD4877, a potent inhibitor of Kinesin Spindle Protein (KSP), with other KSP inhibitors, Ispinesib and Filanesib. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound is a selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5, which plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptosis in actively dividing tumor cells.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including bladder cancer and non-Hodgkin's lymphoma.[2][3] This guide provides a comparative analysis of the in vivo efficacy of this compound against other notable KSP inhibitors, Ispinesib and Filanesib, supported by available preclinical data. While clinical trials have been conducted for this compound, further development for certain indications like advanced urothelial cancer has not been pursued due to limited clinical efficacy.[4]

Comparative In Vivo Efficacy of KSP Inhibitors

The following tables summarize the available quantitative data on the in vivo anti-tumor activity of this compound and its comparators, Ispinesib and Filanesib, in various xenograft models.

Table 1: In Vivo Anti-Tumor Activity of this compound

Xenograft ModelCell LineTreatment RegimenOutcomeCitation
Bladder CancerPrimary Bladder Tumor ExplantsNot specifiedDemonstrated anti-tumor activity[2][3]
Non-Hodgkin's LymphomaDoHH2 (Rituximab-insensitive)Not specifiedDemonstrated anti-tumor activity[2][3]
Combination with DocetaxelNot specifiedNot specifiedAdditive efficacy in tumor growth inhibition and notable tumor regrowth delay[2][3]

Note: Specific quantitative data such as tumor growth inhibition (TGI) percentages for this compound monotherapy in these models were not detailed in the referenced abstracts.

Table 2: In Vivo Anti-Tumor Activity of Ispinesib

Xenograft ModelCell LineTreatment RegimenOutcome
Breast CancerMDA-MB-46810 mg/kg, i.p., q4d x 3Complete tumor regression in all mice.
Breast CancerKPL410 mg/kg, i.p., q4d x 34 partial regressions, 6 complete regressions, 4 tumor-free survivors.
Breast CancerMCF76 mg/kg, i.p., q4d x 392% Tumor Growth Inhibition, 1 partial regression, 4 complete regressions, 2 tumor-free survivors.
Breast CancerHCC1954Not specified3 partial regressions, 1 complete regression.

Table 3: In Vivo Anti-Tumor Activity of Filanesib

Xenograft ModelCell LineTreatment RegimenOutcome
Multiple MyelomaMM.1S10 mg/kg, i.p., 5 days/week (in combination with pomalidomide and dexamethasone)Significant potentiation of anti-myeloma activity compared to dual-agent treatment.

Experimental Protocols

A detailed methodology for a representative in vivo xenograft study is provided below. This protocol can be adapted for the evaluation of KSP inhibitors like this compound, Ispinesib, and Filanesib.

Protocol: Murine Xenograft Model for Evaluating Anti-Tumor Efficacy

1. Cell Culture and Animal Models:

  • Human tumor cell lines (e.g., bladder, breast, or lymphoma) are cultured in appropriate media and conditions.

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) of 6-8 weeks of age are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • Tumor cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor take rate.

  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment is initiated according to the specified dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Other endpoints may include tumor regression (partial or complete) and the number of tumor-free survivors at the end of the study.

5. Data Analysis:

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences in tumor growth between the treatment and control groups.

Mechanism of Action and Signaling Pathway

KSP/Eg5 inhibitors exert their anti-tumor effects by disrupting the normal process of mitosis. The signaling pathway and the mechanism of action are depicted in the following diagrams.

Caption: KSP/Eg5 Signaling Pathway in Mitosis.

The diagram above illustrates the critical role of KSP/Eg5 in pushing apart duplicated centrosomes to form a bipolar spindle, a prerequisite for proper chromosome segregation in mitosis. KSP inhibitors like this compound block this process, leading to the formation of a monoastral spindle, mitotic arrest, and ultimately, apoptosis.

Experimental Workflow

The general workflow for conducting an in vivo xenograft study to validate the anti-tumor activity of a compound like this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture Tumor Cell Culture TumorImplantation Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimation Animal Acclimation AnimalAcclimation->TumorImplantation TumorMonitoring Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization Randomization TumorMonitoring->Randomization Treatment Treatment Administration Randomization->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results (TGI, Regressions) StatisticalAnalysis->Results

Caption: In Vivo Xenograft Study Workflow.

This workflow provides a step-by-step overview of a typical in vivo xenograft experiment, from the initial preparation of cells and animals to the final analysis of the anti-tumor efficacy of the test compound.

References

A Comparative Analysis of the Therapeutic Window of Novel and Classical Antimitotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals assessing the efficacy and toxicity profiles of the KSP inhibitor AZD4877 against tubulin-targeting agents like liposomal vincristine (Marqibo) and paclitaxel.

Introduction: Redefining Mitotic Inhibition for a Wider Therapeutic Window

Antimitotic agents, which disrupt the process of cell division, are a cornerstone of cancer chemotherapy. Classical agents, such as vinca alkaloids and taxanes, target tubulin, a critical component of the mitotic spindle. While effective, their use is often limited by significant toxicities, particularly neurotoxicity, leading to a narrow therapeutic window.

Next-generation antimitotics aim to widen this window by targeting other key mitotic proteins with more restricted roles. This compound is a potent, selective inhibitor of the kinesin spindle protein (KSP, also known as Eg5), a motor protein essential for forming a bipolar mitotic spindle but not involved in postmitotic neuronal processes.[1] This specific mechanism suggests a potential for reduced neurotoxicity compared to tubulin-targeting drugs.[2]

This guide provides a comparative assessment of the therapeutic window of this compound versus other antimitotics, including the liposomal formulation of vincristine (Marqibo®) which was itself designed to improve the therapeutic index of conventional vincristine.[3][4][5] We present supporting preclinical and clinical data to offer a clear perspective on their relative efficacy and safety.

Mechanism of Action: KSP Inhibition vs. Tubulin Disruption

Antimitotic drugs exert their effects by activating the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance system that ensures accurate chromosome segregation.[6] However, the initial trigger for SAC activation differs significantly between these agents.

  • Vinca Alkaloids (e.g., Vincristine) and Taxanes (e.g., Paclitaxel): These are microtubule-targeting agents. Vinca alkaloids work by destabilizing microtubules, preventing their polymerization, while taxanes have the opposite effect, stabilizing them and preventing their dynamic disassembly.[6] Both actions disrupt the delicate balance of microtubule dynamics required for proper attachment to chromosomes, leading to SAC activation, mitotic arrest, and subsequent apoptosis.[6][7]

  • This compound (KSP/Eg5 Inhibitor): this compound does not target tubulin directly. Instead, it selectively inhibits the KSP motor protein Eg5.[8] Eg5 is crucial for pushing the two centrosomes apart to form a bipolar spindle. Inhibition of Eg5 results in the formation of characteristic "monoastral" spindles, where chromosomes are arranged in a rosette around a single spindle pole.[9] This structural failure also activates the SAC, leading to mitotic arrest and cell death.[2][1]

G cluster_0 Microtubule-Targeting Agents cluster_1 KSP Inhibitor Vinca Vinca Alkaloids (e.g., Vincristine) MT_dynamics Microtubule Dynamics Disrupted Vinca->MT_dynamics Inhibit Polymerization Taxane Taxanes (e.g., Paclitaxel) Taxane->MT_dynamics Inhibit Depolymerization Spindle Bipolar Spindle Formation Fails MT_dynamics->Spindle AZD This compound KSP KSP (Eg5) Motor Protein AZD->KSP Inhibits KSP->Spindle Required for Centrosome Separation SAC Spindle Assembly Checkpoint (SAC) Activated Spindle->SAC Arrest Mitotic Arrest SAC->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1. Signaling pathways for different classes of antimitotic agents leading to apoptosis.

Comparative Data on Efficacy and Toxicity

The therapeutic window is determined by the balance between a drug's efficacy (the dose required for a therapeutic effect) and its toxicity (the dose at which unacceptable side effects occur). A wider window implies a safer and more effective drug.

Preclinical In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting biological processes, such as cell growth, by 50%. Lower values indicate higher potency.

DrugTargetCell LinesIC50 Range (nM)Citation(s)
This compound KSP/Eg5General~2[10]
Meningioma< 1
Broad Panel1 - 100
Paclitaxel Tubulin8 Human Tumor Lines2.5 - 7.5[6]
Breast (BT-474)19
Breast (MDA-MB-231)300[2]
NSCLC27 - 32,000+[1]
Vincristine TubulinVariousData not directly comparable in cited studies

Note: IC50 values are highly dependent on the specific cell line and assay duration. The data presented is for comparative illustration.

Preclinical In Vivo Efficacy & Toxicity

Animal xenograft models, where human tumors are grown in immunodeficient mice, are crucial for evaluating in vivo efficacy and determining the Maximum Tolerated Dose (MTD), a key indicator of toxicity.

DrugAnimal ModelMTDKey Efficacy FindingsCitation(s)
This compound Rat Hollow Fiber> 12 mg/kgSignificant reduction in cell viability.[10]
Mouse XenograftsNot specifiedActive in multiple models, including NHL and bladder cancer.[11]
Marqibo® (VSLI) Mouse Xenograft2.5 mg/kg Superior tumor growth suppression vs. standard vincristine at each dose level.[3]
Vincristine Mouse Xenograft1.5 mg/kg Less effective than VSLI at equivalent doses.[3]
Paclitaxel Nude Mice20 mg/kg Effective in reducing tumor volume in ovarian and breast cancer models.[12][13]

The higher MTD of Marqibo® compared to standard vincristine in the same animal model strongly suggests an improved therapeutic window achieved through liposomal formulation.[3]

Clinical Efficacy & Toxicity

Clinical trials provide the most relevant data for comparing the therapeutic window in humans. The recommended dose and dose-limiting toxicities (DLTs) are critical parameters.

DrugRecommended/MTD DosePrimary Dose-Limiting Toxicities (DLTs)Key Clinical NotesCitation(s)
This compound 11 mg or 30 mg (schedule-dependent)Neutropenia, Stomatitis, HyperbilirubinemiaGenerally well-tolerated with evidence of target inhibition. Terminated in an AML study due to lack of efficacy.[14][15]
Marqibo® (VSLI) 2.25 mg/m² (no dose cap)Motor Neuropathy, Seizure, Hepatotoxicity (at 2.4 mg/m²)Approved for relapsed/refractory ALL. Minimal hematologic toxicity. Allows for dose intensification compared to standard vincristine.[4][16][17][18]
Vincristine 1.4 mg/m² (capped at 2 mg)Peripheral NeuropathyDose is capped due to neurotoxicity concerns, limiting its therapeutic potential.[18]
Paclitaxel ~175-250 mg/m² (formulation-dependent)Neuropathy, FatigueEffective but associated with significant side effects.[19]

Experimental Protocols

Reproducibility in research relies on detailed methodologies. Below are representative protocols for key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the antimitotic agents (e.g., this compound, vincristine, paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include control wells with medium only (blank) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[16] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours or overnight.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value.

In Vivo Efficacy: Xenograft Tumor Model Protocol

Xenograft models are a cornerstone of preclinical oncology, allowing for the evaluation of therapies on human tumors in a living system.[21]

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis start Start cell_culture 1. Propagate Human Cancer Cells In Vitro start->cell_culture end End injection 2. Subcutaneously Inject Cells into Flank of Immunodeficient Mice cell_culture->injection growth 3. Monitor Mice Until Tumors Reach a Palpable Volume (e.g., 100-200 mm³) injection->growth randomize 4. Randomize Mice into Treatment Groups (Vehicle, Drug A, Drug B) growth->randomize dosing 5. Administer Treatment (e.g., IV, IP) According to a Predefined Schedule randomize->dosing monitoring 6. Measure Tumor Volume (e.g., 2x/week) and Monitor Body Weight dosing->monitoring endpoint 7. Continue Until Endpoint (e.g., Tumor Volume Limit or Study Duration) monitoring->endpoint harvest 8. Harvest Tumors for Ex Vivo Analysis (e.g., IHC, Western Blot) endpoint->harvest analysis 9. Analyze Data: Tumor Growth Inhibition (%TGI), Survival Curves, Toxicity harvest->analysis analysis->end

Figure 2. Experimental workflow for a typical subcutaneous xenograft tumor growth inhibition study.

Conclusion

The assessment of this compound against other antimitotics reveals a clear trade-off between mechanism of action, potency, and toxicity.

  • Wider Preclinical Therapeutic Window for Liposomal Vincristine: The liposomal formulation of vincristine, Marqibo®, demonstrates a tangible improvement in the therapeutic window over its parent compound. Preclinical data shows it has a higher MTD and superior anti-tumor activity compared to standard vincristine, allowing for higher, more effective doses without a proportional increase in toxicity.[3]

  • Targeted Mechanism of this compound: As a KSP inhibitor, this compound offers a more targeted mechanism of action than tubulin-disrupting agents. This specificity is intended to reduce off-target effects, particularly the neurotoxicity that limits the dosage of vinca alkaloids. While clinical trials showed an acceptable safety profile, its efficacy in some cancer types like AML was insufficient to proceed.[15]

  • Context is Key: While classical antimitotics like paclitaxel remain potent and widely used, their therapeutic window is often narrow. Formulations like Marqibo® represent a successful strategy to widen this window for an established drug. Novel agents like this compound showcase the potential of targeting different mitotic components to improve safety, but achieving superior efficacy remains a critical challenge.

For researchers, the choice of an antimitotic agent should be guided by the specific cancer type, the desired safety profile, and the potential for combination therapies. The data suggests that while novel targets like KSP hold promise for reducing specific toxicities, reformulations of proven agents like vincristine provide an immediate and clinically validated path to an improved therapeutic window.

References

Safety Operating Guide

Navigating the Disposal of AZD4877: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public guidelines necessitates adherence to general protocols for cytotoxic compounds. While specific disposal procedures for the investigational kinesin spindle protein (KSP) inhibitor AZD4877 are not publicly available, its classification as a potential antineoplastic and cytotoxic agent requires strict adherence to established protocols for handling and disposing of hazardous pharmaceutical waste.[1][2] Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS) for specific guidance.

Core Principles for Managing this compound Waste

The primary objective in disposing of this compound is to prevent exposure to personnel and contamination of the environment.[3] All materials that have come into contact with this compound are to be considered contaminated and must be managed as hazardous waste.[4] Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, the sewering of hazardous pharmaceutical waste is prohibited.[4]

Step-by-Step Disposal Procedures for this compound

The following steps provide a general framework for the safe disposal of this compound and associated materials. These should be adapted to comply with institutional and local regulations.

  • Segregation at the Source: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[2][5] This minimizes the volume of hazardous waste and prevents accidental exposure.

  • Use of Designated Waste Containers: Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic or chemotherapy waste.[5][6] These containers are often color-coded (e.g., yellow or purple) to distinguish them from other waste types.[6][7]

  • Handling Different Waste Forms:

    • Unused or Expired this compound: Unused portions of the compound, whether in powder or solution form, are considered "bulk" chemotherapy waste and must be disposed of as hazardous chemical waste through the institution's EHS program.[5][8]

    • Contaminated Labware: Items such as vials, pipette tips, and culture flasks that have come into direct contact with this compound are considered "trace" chemotherapy waste and should be placed in the designated cytotoxic waste containers.[8]

    • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a sharps container specifically labeled for chemotherapy waste.[7][9] These containers are also typically color-coded.

    • Personal Protective Equipment (PPE): Gowns, gloves, and other disposable PPE worn when handling this compound should be discarded into the designated cytotoxic waste containers immediately after use.[9]

  • Container Management and Final Disposal: Waste containers should not be overfilled and must be securely sealed when three-quarters full.[5] The final disposal of cytotoxic waste is typically high-temperature incineration, which must be carried out by a licensed hazardous waste management company.[2]

Quantitative Data on Waste Segregation

While specific quantitative disposal parameters for this compound are unavailable, the following table summarizes the general principles of cytotoxic waste segregation.

Waste TypeDescriptionRecommended Container
Bulk Chemical Waste Unused or expired this compound, solutions with pourable amounts.Labeled hazardous waste container (provided by EHS).
Trace Contaminated Solids Empty vials, contaminated gloves, gowns, bench paper.Labeled cytotoxic waste container (e.g., yellow bag/bin).
Trace Contaminated Sharps Needles, syringes, scalpels, and other sharps.Labeled, puncture-resistant cytotoxic sharps container.
Contaminated Liquids Cell culture media, buffer solutions containing this compound.Leak-proof hazardous waste container; may require solidification before final disposal.[5]

Experimental Protocols

Specific experimental protocols for the disposal of this compound have not been published. The disposal process itself is an operational safety procedure rather than a research experiment. Any experimental work involving this compound should include a detailed waste disposal plan in the protocol, developed in consultation with the institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during research involving this compound.

AZD4877_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containers Waste Containers cluster_disposal Final Disposal A Work with this compound B Is it a sharp? A->B C Is it a liquid? B->C No F Cytotoxic Sharps Container B->F Yes D Is it bulk chemical waste? C->D No G Hazardous Liquid Waste Container C->G Yes E Trace Solid Waste D->E No H Bulk Hazardous Waste Container D->H Yes I Cytotoxic Solid Waste Container E->I J EHS Pickup for Incineration F->J G->J H->J I->J

Workflow for the segregation and disposal of this compound laboratory waste.

It is imperative for all personnel handling this compound to receive training on the risks and proper handling and disposal procedures for cytotoxic agents.[4] Always prioritize safety and environmental responsibility when managing chemical waste.

References

Essential Safety and Logistics for Handling AZD4877

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like AZD4877, a kinesin spindle protein (Eg5) inhibitor, is paramount. This guide provides immediate, procedural, and logistical information for the operational use and disposal of this antineoplastic agent.

This compound is a potent, biologically active compound that acts by arresting cell mitosis, which can lead to apoptosis.[1][2][3] While it may be shipped as a non-hazardous chemical, its cytotoxic potential necessitates stringent safety protocols to prevent exposure.[4]

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound as an antineoplastic agent, a comprehensive suite of personal protective equipment is required to minimize exposure during handling. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double Gloves (Chemotherapy-rated)Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated. Both pairs should be changed regularly, at least every hour, or if the outer glove is torn or punctured.[5]
Body Protection Protective GownA disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against splashes and aerosol exposure.[5]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles or a full-face shield to protect the eyes and face from splashes of liquids or fine particles.
Respiratory Protection RespiratorAn N95 or higher-level respirator should be worn when handling the powdered form of the compound to prevent inhalation of aerosolized particles. All manipulations of the solid compound should be performed in a certified chemical fume hood or biological safety cabinet.
Operational Plan for Handling

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a designated, clearly labeled area for potent compounds.

  • Recommended storage conditions are dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4]

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.[5]

  • Work on a disposable, absorbent bench liner to contain any potential spills.

Administration (In Vitro/In Vivo):

  • When administering the compound, wear the full complement of recommended PPE.

  • For in vivo studies, ensure that animal handling and cage changing procedures are designed to manage contaminated bedding and waste.

Disposal Plan

The disposal of this compound and all contaminated materials must adhere to regulations for cytotoxic waste.

Waste StreamDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated "cytotoxic waste" or "chemotherapy waste" sharps container or a sealed plastic bag within the fume hood before transfer to the main cytotoxic waste container.[5]
Contaminated PPE (e.g., gloves, gown) Carefully remove and place in a designated cytotoxic waste container immediately after use.
Liquid Waste Collect in a sealed, shatter-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" for disposal through a certified hazardous waste management service.
Spill Management

In the event of a spill, a chemotherapy spill kit must be readily available.[5]

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: For liquid spills, use absorbent pads from the spill kit. For solid spills, gently cover with wetted absorbent pads to avoid generating dust.

  • Clean the Area: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[5]

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Experimental Workflow for Handling this compound

AZD4877_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Don Full PPE weigh Weigh Solid this compound (in fume hood) start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve treat_cells Treat Cells or Administer to Animals dissolve->treat_cells Transfer to Experiment incubate Incubate / Observe treat_cells->incubate dispose_liquid Dispose Liquid Waste (Cytotoxic Waste) incubate->dispose_liquid Collect Waste dispose_solid Dispose Solid Waste (Contaminated Labware, PPE) incubate->dispose_solid Collect Waste decontaminate Decontaminate Work Area dispose_liquid->decontaminate dispose_solid->decontaminate end End: Doff PPE decontaminate->end

Caption: A workflow diagram illustrating the key steps for safely handling this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.